Cobalt--molybdenum (3/1)
Description
Significance of Cobalt-Molybdenum Chemical Compounds in Contemporary Chemical Research
Cobalt-molybdenum chemical compounds are of paramount importance in modern chemical research primarily due to their exceptional catalytic activities. candcs.de They are instrumental in hydrodesulfurization (HDS) processes, a critical step in refining petroleum to produce cleaner fuels by removing sulfur compounds. candcs.de This application alone underscores their significance in mitigating environmental pollution from sulfur emissions. imoa.info Beyond HDS, Co-Mo catalysts are vital for hydrogenation reactions, converting unsaturated hydrocarbons into more stable saturated compounds, a fundamental process in the petrochemical industry. candcs.de
The versatility of Co-Mo systems extends to other crucial chemical conversions, including ammonia (B1221849) synthesis, where they serve as efficient catalysts for the fixation of nitrogen. candcs.deresearchgate.net Furthermore, the development of novel Co-Mo-based materials continues to open new avenues in sustainable chemistry, such as the hydrogenolysis of polyesters for chemical recycling. rsc.org The ongoing research into these compounds is driven by the continuous demand for catalysts with higher activity, selectivity, and stability to meet the challenges of modern chemical production and environmental stewardship.
Overview of Key Cobalt-Molybdenum Compositions and Their Research Relevance
The chemical combination of cobalt and molybdenum, often with the inclusion of other elements like nitrogen, carbon, or oxygen, leads to a diverse array of compounds with distinct properties and research applications. Some of the key compositions that have garnered significant attention include:
Co₃Mo₃N and Co₂Mo₃N: These cobalt molybdenum nitrides are particularly noted for their high activity in ammonia synthesis, presenting a potential alternative to traditional iron-based catalysts. d-nb.infoiucr.org The ratio of Co₂Mo₃N to Co₃Mo₃N can influence the catalytic activity. iucr.org The formation of these nitrides typically involves the ammonolysis of an oxidic precursor. researchgate.net
Co₃Mo₃C and Co₆Mo₆C: The carbide counterparts, especially Co₃Mo₃C, have been investigated for their catalytic performance in reactions like dry methane (B114726) reforming and hydrodesulfurization. researchgate.netacs.org Co₃Mo₃C can be synthesized through the carburization of Co₃Mo₃N. acs.org
Co₂Mo₃O₈: This oxide is a key intermediate in the synthesis of other catalytically active phases and has been studied for its potential in the hydrogen evolution reaction (HER). aip.orgresearchgate.net Its electronic states can be adjusted through synergistic effects between cobalt and molybdenum, enhancing its catalytic performance. researchgate.net
The exploration of these and other Co-Mo compositions is a vibrant area of materials science, with researchers continually seeking to understand the structure-property relationships that govern their catalytic and electronic behaviors.
Historical Development and Evolution of Research on Cobalt-Molybdenum-Based Materials
The journey of cobalt-molybdenum based materials in research and industry has been one of continuous evolution. Early work, dating back several decades, focused on the preparation of catalysts comprising cobalt and molybdenum oxides on a support material like alumina (B75360). google.com These initial catalysts were primarily developed for hydrocatalytic desulfurization of petroleum hydrocarbons. google.com
The period between 1975 and 1989 marked a significant resurgence in cobalt catalyst research, particularly for Fischer-Tropsch synthesis, with a focus on understanding the fundamental principles of catalyst design, including the effects of supports, promoters, and dispersion. fischer-tropsch.org This era saw the development of more sophisticated methods for characterizing catalysts and correlating their structure with activity.
In recent years, research has expanded to explore more complex Co-Mo systems, including nitrides and carbides, for a wider range of applications. Advanced synthesis techniques, such as hydrothermal methods and controlled impregnation, have been developed to create materials with tailored nanostructures and enhanced performance. researchgate.netresearchgate.net The focus has also shifted towards understanding the synergistic catalysis between cobalt and molybdenum sites at the atomic level, paving the way for the rational design of next-generation catalysts. rsc.org
Scope and Objectives of Academic Inquiry into Cobalt-Molybdenum (3/1) Derived Structures
Academic inquiry into cobalt-molybdenum (3/1), or Co₃Mo, and its derived structures is driven by the need to understand the fundamental properties of this specific intermetallic compound and its potential applications. The primary objectives of this research include:
Synthesis and Characterization: Developing reliable methods to synthesize pure Co₃Mo and its derivatives, and thoroughly characterizing their crystal structure, chemical composition, and physical properties. nih.gov
Catalytic Activity: Investigating the catalytic performance of Co₃Mo-based materials in various chemical reactions, particularly in comparison to other well-established Co-Mo compositions. The formation of the Co₃Mo intermetallic phase has been suggested as a factor for high activity in ammonia synthesis. researchgate.net
Structure-Property Relationships: Elucidating the relationship between the atomic arrangement in Co₃Mo and its observed catalytic and electronic properties. This includes studying the role of surface coordination and the interaction between cobalt and molybdenum atoms. nih.gov
Stability and Durability: Assessing the stability of Co₃Mo-derived structures under different reaction conditions to determine their viability for industrial applications. nih.gov
By focusing on the specific Co₃Mo stoichiometry, researchers aim to uncover unique properties that may not be present in other cobalt-molybdenum phases, potentially leading to the development of highly active and selective catalysts for a new generation of chemical processes.
Data Tables
Table 1: Physicochemical Properties of Cobalt--molybdenum (3/1)
| Property | Value |
| Molecular Formula | Co₃Mo nih.gov |
| Molecular Weight | 272.75 g/mol nih.gov |
| CAS Number | 12052-55-0 nih.gov |
| Component Compounds | Cobalt (CID 104730), Molybdenum (CID 23932) nih.gov |
Properties
CAS No. |
12052-55-0 |
|---|---|
Molecular Formula |
Co3Mo |
Molecular Weight |
272.75 g/mol |
IUPAC Name |
cobalt;molybdenum |
InChI |
InChI=1S/3Co.Mo |
InChI Key |
NWOTZFROXOIVHA-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Mo] |
Origin of Product |
United States |
Synthesis Methodologies for Advanced Cobalt Molybdenum Chemical Compounds
Hydrothermal Synthesis Routes for Cobalt-Molybdenum Oxides and Chalcogenides
Hydrothermal synthesis is a versatile and widely employed method for producing crystalline cobalt-molybdenum oxides and chalcogenides. This technique involves chemical reactions in aqueous or organic solutions in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. The self-generated pressure and the physicochemical properties of the solvent at these conditions facilitate the dissolution of precursors and the subsequent crystallization of the desired compound. This method allows for excellent control over particle size, morphology, and crystallinity. For instance, a one-step hydrothermal process has been used to synthesize sulfur-doped cobalt molybdenum oxide (CoMoO) directly onto a carbon fiber paper substrate.
The selection of cobalt and molybdenum precursors is a critical first step that dictates the reaction pathway and the final product's characteristics. Common precursors include soluble salts such as cobalt chloride (CoCl₂·6H₂O), cobalt nitrate (B79036) (Co(NO₃)₂·6H₂O), sodium molybdate (B1676688) (Na₂MoO₄·2H₂O), and ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O).
The chemistry of the solution, including solvent type, pH, and the presence of additives or surfactants, plays a pivotal role. For example, the synthesis of CoMoO₄ nanorods on reduced graphene oxide nanosheets has been achieved through a facile wet chemical method. In another approach, cobalt dichloride and sodium molybdate are used as primary precursors, with glycine (B1666218) added to the solution. The mixture is stirred in a water bath at 60-70°C before being transferred to a hydrothermal reactor and heated to 180-260°C for several hours. This control over solution chemistry enables the formation of uniform crystal structures with good dispersion.
To create complex, hierarchical structures with high surface areas and tailored porosity, templating strategies are often employed. These strategies use sacrificial templates or structure-directing agents to guide the growth of the inorganic material into specific morphologies.
Metal-Organic Framework (MOF) Templates: MOFs can be used as sacrificial templates to construct intricate architectures. For instance, Mo-doped Co(OH)₂ hierarchical nanotubes (Mo-Co(OH)₂ HNTs) have been synthesized by first growing a Co-MOF shell on molybdenum trioxide (MoO₃) nanorods. Subsequent reaction with a sodium molybdate solution transforms the core-shell structure into the desired hierarchical nanotubes composed of cross-linked porous nanosheets. Similarly, cobalt-based zeolitic imidazolate framework (ZIF-67) nanoboxes have been used as templates to create cobalt–molybdenum–phosphide (CoMoP) double-shelled hollow nanoboxes through a sequence of ion-exchange, etching, and phosphorization steps.
Gas Bubble Templates: An efficient gas bubble-templated method combined with a post-annealing process has been used to prepare hierarchical cobalt-molybdenum selenide (B1212193) (CoSe₂/MoSe₂) hollow nanospheres. This approach leverages the dynamic interface of gas bubbles in the solution to direct the assembly of the material into a spherical, hollow architecture.
Hydrangea-like Structures: By controlling hydrothermal conditions, unique morphologies such as hydrangea-like structures have been achieved for sulfur-doped cobalt molybdenum oxide. These complex structures provide a high number of active sites and facilitate efficient mass transfer, which is beneficial for catalytic applications.
Table 1: Hydrothermal Synthesis Parameters for Various Cobalt-Molybdenum Morphologies
| Final Compound | Morphology | Precursors | Template/Method | Reference |
|---|---|---|---|---|
| Mo-Co(OH)₂ HNTs | Hierarchical Nanotubes | MoO₃, Co(NO₃)₂·6H₂O, 2-Methylimidazole, Na₂MoO₄·2H₂O | MOF-based sacrificial template | |
| CoSe₂/MoSe₂ | Hollow Nanospheres | Not specified | Gas bubble-templated method | |
| S-doped CoMoO | Hydrangea-like Structure | Not specified | One-step hydrothermal process | |
| CoMoO Catalyst | Uniform Crystals | Cobalt dichloride, Sodium molybdate, Glycine | Standard Hydrothermal |
Ammonolysis and Carburization Techniques for Cobalt-Molybdenum Nitrides and Carbides
Cobalt-molybdenum nitrides and carbides are typically synthesized through gas-solid reactions where a precursor, often an oxide, is transformed at high temperatures in a reactive gas atmosphere. Ammonolysis (reaction with ammonia (B1221849), NH₃) is used to form nitrides, while carburization (reaction with a carbon-containing gas, such as a methane (B114726)/hydrogen mixture) is used to form carbides. These materials are of significant interest for catalysis.
The formation of a specific, well-crystallized nitride or carbide phase requires precise control over the reaction temperature, which is often achieved through a carefully designed temperature-programmed reaction (TPR) profile. This involves heating the precursor material through a series of ramps and holds at specific temperatures.
For example, the synthesis of Co₃Mo₃N from a CoMoO₄ precursor involves heating under an NH₃ flow at a multi-stage ramp: from ambient to 357°C at 5.6°C/min, then to 447°C at 0.2°C/min, and finally to 785°C at 2.1°C/min, where it is held for 5 hours. The subsequent carburization of this Co₃Mo₃N to form Co₃Mo₃C is performed under a CH₄/H₂ mixture, heating to 350°C at 6°C/min, followed by a slower ramp of 1°C/min to reach 700°C, where it is held for 2 hours. These controlled heating profiles are crucial for ensuring complete phase transformation and achieving high crystallinity.
Wet Chemical Routes and Co-Precipitation Methods
One-Pot Impregnation Strategies for Supported Cobalt-Molybdenum Catalysts
One-pot impregnation is a widely utilized and straightforward method for the synthesis of supported catalysts, offering simplicity and reduced waste streams. uu.nl This technique involves the simultaneous introduction of precursor salts of both cobalt and molybdenum onto a porous support material. The choice of support, precursors, and impregnation conditions plays a critical role in the final properties of the catalyst.
Commonly used supports include high-surface-area materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and carbon. umich.eduscielo.org.mx The selection of the support is crucial as it influences the dispersion and interaction of the active metal species. For instance, the impregnation of cobalt and molybdenum on a USY zeolite support has been explored using co-impregnation methods. researchgate.netiaea.org
The general procedure for one-pot impregnation involves dissolving soluble salts of cobalt and molybdenum, such as cobalt nitrate (Co(NO₃)₂) and ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄), in a suitable solvent, typically water. scielo.org.mx The support material is then immersed in this solution. The volume of the solution is often matched to the pore volume of the support (incipient wetness impregnation) to ensure uniform distribution of the precursors. nih.gov After impregnation, the material is dried to remove the solvent and then calcined at elevated temperatures to decompose the precursor salts and form the desired cobalt-molybdenum oxide phases on the support surface. google.comoil.gov.iq
While one-pot impregnation is advantageous for its simplicity, achieving a specific and uniform stoichiometry like 3:1 can be challenging due to potential differential adsorption of the precursors onto the support. The pH of the impregnating solution and the point of zero charge of the support are critical parameters that influence the electrostatic interactions between the metal precursors and the support surface, thereby affecting the final metal loading and ratio. umich.edu Sequential impregnation, where the metals are deposited in separate steps, can sometimes offer better control over the final composition. researchgate.netgoogle.com
Table 1: Comparison of Impregnation Methods for Supported Co-Mo Catalysts
| Impregnation Method | Description | Advantages | Disadvantages |
| One-Pot (Co-impregnation) | Support is impregnated with a solution containing precursors of both Co and Mo simultaneously. scielo.org.mx | Simple, fast, and cost-effective. uu.nl | Difficult to control the precise stoichiometry and distribution of metals. umich.edu |
| Sequential Impregnation | Metals are impregnated in separate steps, with drying and/or calcination between steps. google.com | Better control over metal loading and distribution. researchgate.net | More time-consuming and complex process. |
Role of Additives and Complexing Agents in Synthesis Control
Additives and complexing agents are frequently employed during the synthesis of cobalt-molybdenum catalysts to exert greater control over the formation of active phases and to enhance the catalytic performance. researchgate.net These agents can influence the solubility of precursors, modify the metal-support interaction, and control the morphology and dispersion of the final catalyst particles.
Citric acid is a commonly used chelating agent in the preparation of Co-Mo catalysts. researchgate.net It can form stable complexes with both cobalt and molybdenum ions in the impregnation solution. uu.nl The formation of these metal-chelate complexes can prevent the premature precipitation of metal salts and lead to a more uniform distribution of the metal species on the support. The use of citric acid in a post-treatment method for Co-Mo/B₂O₃/Al₂O₃ catalysts has been shown to enhance catalytic activity by forming Co-CA and Mo-CA surface complexes at the expense of CoMoO₄ and polymolybdates. researchgate.net The viscosity of the impregnating solution increases upon solvent evaporation when using chelating agents like citric acid, which helps to inhibit the redistribution of the impregnated solution during drying, leading to a high dispersion of the active phase. uu.nl
Other organic additives like saccharose have also been investigated. scielo.org.mx In the synthesis of P-doped CoMo/Al₂O₃ catalysts, the addition of saccharose or citric acid to the one-pot impregnating solution was found to influence the reduction of molybdenum species and the final dispersion of the active phases. scielo.org.mx The timing of the additive introduction (either in the initial solution or as a pre-impregnation step on the support) also plays a crucial role in modifying the catalyst properties. scielo.org.mx
The primary roles of these additives can be summarized as:
Controlling Speciation in Solution: Chelating agents can control the chemical form of the metal ions in the precursor solution, preventing unwanted side reactions.
Modifying Metal-Support Interaction: They can weaken or strengthen the interaction between the metal precursors and the support, which affects the dispersion and reducibility of the final catalyst. researchgate.net
Inhibiting Ostwald Ripening: By stabilizing small nanoparticles, they can prevent their growth into larger, less active particles during calcination.
Solid-State Reaction Approaches for Intermetallic and Mixed-Phase Cobalt-Molybdenum Materials
Solid-state reactions provide a powerful route for the synthesis of intermetallic and mixed-phase cobalt-molybdenum compounds, including those with a 3:1 stoichiometry. This method typically involves the intimate mixing of solid precursors followed by heating at high temperatures to induce diffusion and reaction in the solid state.
A one-step solid-state reaction in a sealed autoclave at 750 °C has been successfully used to synthesize Co₃Mo₃N nanoparticles. nih.gov This method is advantageous as it bypasses the traditional two-step process of first preparing a ternary oxide and then nitriding it. The precursors for such reactions can be simple metal oxides or other salts.
The synthesis of ternary metal nitrides like Co₃Mo₃N is often achieved through the ammonolysis of a precursor, which is a gas-solid reaction. For instance, a hydrated cobalt molybdate precursor can be subjected to a carefully controlled temperature ramp under an ammonia atmosphere to yield the crystalline Co₃Mo₃N phase. oil.gov.iq
Predicting the outcome of solid-state reactions can be complex, as it is governed by both thermodynamic and kinetic factors. google.com The initial phase that forms can dictate the subsequent reaction pathway. Recent studies have shown that when the reaction energies are large, thermodynamics primarily controls the initial product, which can be predicted if its driving force significantly exceeds that of other potential phases. google.com
Table 2: Parameters in Solid-State Synthesis of Co₃Mo₃N
| Parameter | Description | Influence on Product |
| Precursors | Starting materials, e.g., CoMoO₄ hydrate (B1144303). | Determines the initial composition and reactivity. |
| Reaction Temperature | The temperature at which the solid-state reaction is carried out (e.g., 750 °C). nih.gov | Affects reaction kinetics and phase formation. |
| Reaction Atmosphere | The gas surrounding the solid reactants (e.g., NH₃ for nitridation). oil.gov.iq | Crucial for forming specific phases like nitrides. |
| Heating Rate | The rate at which the temperature is increased. | Can influence the nucleation and growth of product phases. |
Emerging Synthesis Techniques for Nanostructured Cobalt-Molybdenum Compounds (e.g., Electrospinning)
Emerging synthesis techniques are being explored to create nanostructured cobalt-molybdenum compounds with controlled morphologies and enhanced properties. Electrospinning is a versatile method for producing one-dimensional nanofibers from a variety of materials. researchgate.net
In a typical electrospinning process for Co-Mo materials, a solution containing precursors of both metals (e.g., cobalt acetate (B1210297) and molybdenyl acetylacetonate) and a polymer (e.g., polyvinylpyrrolidone (B124986) or polyacrylonitrile) is prepared. researchgate.net This solution is then subjected to a high voltage, which causes a jet of the solution to be ejected towards a collector. As the solvent evaporates, solid nanofibers are formed. Subsequent calcination of these polymer-metal precursor composite nanofibers at elevated temperatures removes the polymer and converts the metal precursors into the desired oxide or metallic phases.
While the synthesis of Co₃Mo nanofibers by electrospinning is not yet widely reported, the technique has been successfully applied to produce CoMoO₄ nanofibers. researchgate.net By carefully controlling the precursor concentrations in the spinning solution, it is theoretically possible to tailor the stoichiometry of the resulting nanofibers. This method offers the advantage of producing materials with a high surface area-to-volume ratio, which is highly desirable for catalytic applications.
Other methods for creating nanostructured materials include the thermal decomposition of mixed-salt precursors, which has been used to produce Co₃Mo₃C.
Control over Stoichiometry and Phase Purity in Cobalt-Molybdenum (3/1) Related Syntheses
Achieving precise control over the stoichiometry and phase purity is paramount in the synthesis of Co₃Mo and related compounds, as these factors directly impact their material properties and catalytic performance. Several strategies can be employed to achieve this control.
In solid-state reactions, the stoichiometry of the final product is primarily determined by the initial ratio of the precursors. However, achieving phase purity can be challenging due to the potential formation of competing phases. google.com Careful control of reaction parameters such as temperature, time, and atmosphere is crucial. For instance, in the synthesis of Co₃Mo₃N via ammonolysis of a CoMoO₄ precursor, a controlled temperature program is essential to ensure the complete conversion to the desired nitride phase without the formation of other cobalt or molybdenum nitrides or oxides. oil.gov.iq
The use of single-source precursors, where both cobalt and molybdenum are part of the same precursor molecule, can also facilitate stoichiometric control. Another approach is the thermal decomposition of mixed-salt precursors. For example, Co₃Mo₃C has been prepared by the thermal decomposition of a mixture of cobalt and molybdenum salts.
In solution-based methods like impregnation, controlling the pH of the precursor solution and understanding the surface chemistry of the support are key to controlling the uptake and ratio of the deposited metals. umich.edu The addition of chelating agents, as discussed earlier, can also help in maintaining the desired stoichiometry by preventing preferential precipitation or adsorption of one metal over the other. researchgate.net
Ultimately, a combination of careful precursor selection, precise control of reaction conditions, and the use of appropriate characterization techniques to verify the final product's composition and phase are all essential for the successful synthesis of phase-pure Cobalt-Molybdenum (3/1) compounds.
Advanced Structural Characterization and Phase Analysis of Cobalt Molybdenum Chemical Compounds
X-ray Diffraction (XRD) and Neutron Diffraction (PND) for Crystal Structure Determination
X-ray Diffraction (XRD) and Powder Neutron Diffraction (PND) are indispensable tools for probing the crystalline structure of cobalt-molybdenum compounds. These techniques provide fundamental information about phase composition, lattice parameters, and atomic arrangements within the crystal lattice.
For instance, the powder X-ray diffraction (PXRD) pattern of Co3Mo synthesized at 850°C confirms a hexagonal crystal structure. chemrxiv.org In studies involving cobalt-molybdenum nitrides and carbides, XRD is routinely used to identify the phases present after synthesis or catalytic reactions. For example, the transformation of CoMoO₄ to Co₃Mo₃N and subsequently to Co₃Mo₃C can be tracked by the shifts in diffraction peaks, indicating changes in the crystal lattice due to the substitution of nitrogen with carbon. acs.org Similarly, the conversion of Co₃Mo₃C to a material approaching the composition of Co₃Mo₃N after being subjected to ammonia (B1221849) synthesis reaction conditions is confirmed by post-reaction XRD analysis. acs.org
Rietveld Refinement for Lattice Parameter and Space Group Analysis (e.g., Fd3̅m, R-3)
Rietveld refinement is a powerful method used to analyze powder diffraction data, allowing for the precise determination of crystallographic parameters. wikipedia.orguniversallab.orgyoutube.com This technique involves fitting a calculated diffraction pattern to the experimental data, thereby refining structural parameters such as lattice constants, atomic coordinates, and space group. wikipedia.orguniversallab.org
In the context of cobalt-molybdenum compounds, Rietveld refinement of neutron diffraction data has been employed to confirm the η-6 carbide structure of Co₃Mo₃C and to determine its lattice parameters. acs.org Both Co₃Mo₃N and Co₃Mo₃C have been shown to crystallize in the Fd3̅m space group, with the substitution of nitrogen by carbon leading to a small shift in the diffraction peaks to lower 2θ angles and a corresponding change in the cell parameters. acs.org Similarly, Co₆Mo₆C, formed from the reduction of Co₃Mo₃C, also crystallizes in the same Fd3̅m space group. acs.org The Materials Project database lists Co3Mo as having a hexagonal crystal structure with the P6₃/mmc space group (No. 194). materialsproject.org
Table 1: Crystallographic Data for Select Cobalt-Molybdenum Compounds
| Compound | Crystal System | Space Group | Lattice Parameters (a, c) in Å | Reference |
| Co3Mo | Hexagonal | P6₃/mmc | 5.13, 4.12 | materialsproject.org |
| Co₃Mo₃N | Cubic | Fd3̅m | 11.109 | acs.org |
| Co₃Mo₃C | Cubic | Fd3̅m | 11.134 | acs.org |
In Situ Diffraction Studies During Chemical Transformations
In situ diffraction techniques are crucial for observing real-time structural changes in materials under reaction conditions. acs.orgconsensus.appnih.gov These studies provide dynamic information about phase transitions, reaction kinetics, and the stability of different phases.
For example, in situ X-ray diffraction has been used to monitor the formation and phase selection of cobalt during electrodeposition, revealing how factors like electrolyte pH and deposition overpotential influence the resulting crystal structure. acs.org In the context of Fischer-Tropsch synthesis, in situ XRD combined with X-ray Raman scattering spectroscopy has been used to study the formation of cobalt carbides in a Co/TiO₂ catalyst. acs.org These studies confirmed the presence of a mixture of fcc-Co and hcp-Co after the activation process and the gradual conversion of metallic cobalt to cobalt carbide during the reaction. acs.org Similarly, in situ studies on the reduction of molybdenum trioxide have shown the influence of heating rate and hydrogen flow on the formation of intermediate phases like molybdenum bronze (HxMoO₃) and γ-Mo₄O₁₁. nih.gov
Electron Microscopy Techniques for Morphological and Nanoscale Structural Elucidation
Electron microscopy provides high-resolution imaging capabilities that are essential for understanding the morphology, texture, and nanoscale structural details of cobalt-molybdenum compounds.
Scanning Electron Microscopy (SEM) for Particle Morphology and Textural Properties
Table 2: Morphological Properties of Co3Mo from SEM Analysis
| Material | Observed Morphology | Particle/Feature Size | Reference |
| Co3Mo | Spherical-shaped particles | 300–500 nm | chemrxiv.org |
| c-Co/Co₃Mo | Porous nanosheets composed of smaller nanoparticles | Nanoparticles: 20-30 nm | preprints.orgnih.gov |
High-Resolution Transmission Electron Microscopy (HR-TEM) for Lattice Fringes and Nanosheet Thickness
High-Resolution Transmission Electron Microscopy (HR-TEM) allows for the direct visualization of the atomic lattice of a material, providing information on lattice fringes, crystal defects, and the thickness of nanoscale structures like nanosheets.
In the c-Co/Co₃Mo system, HR-TEM has been instrumental in identifying the different crystalline phases present. For instance, lattice d-spacings of 0.245 nm and 0.195 nm have been assigned to the (021) facet of CoMoO₄ and the (201) facet of Co₃Mo, respectively. nih.gov Following electrochemical testing, HR-TEM images of the c-Co/Co₃Mo electrocatalyst revealed the absence of lattice fringes corresponding to Co₃Mo, indicating its instability during the alkaline hydrogen evolution reaction. nih.gov The thickness and layered structure of nanosheets in various cobalt-based materials can also be effectively characterized using HR-TEM.
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Elemental Distribution
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for Z-contrast imaging, which allows for the mapping of elemental distributions at the nanoscale.
In the c-Co/Co₃Mo electrocatalyst, scanning TEM (STEM) image and the corresponding energy-dispersive X-ray spectroscopy (EDX) elemental mapping confirmed the uniform distribution of Co, Mo, and O elements throughout the porous nanosheets. nih.gov After electrochemical testing, STEM images and EDX mapping of the c-Co/Co₃Mo material also showed a homogeneous and overlapping distribution of Co, Mo, and O. nih.gov This technique is crucial for understanding the elemental composition and homogeneity of complex multi-elemental materials like cobalt-molybdenum compounds.
Surface Area and Porosity Analysis (e.g., BET Method)
The Brunauer-Emmett-Teller (BET) method is a crucial technique for determining the specific surface area of materials, a critical parameter influencing the performance of Cobalt-Molybdenum (Co-Mo) compounds, particularly in catalytic applications. A higher surface area generally provides more active sites for chemical reactions. acs.orgrsc.org
The porosity of a catalyst, encompassing pore size, volume, and distribution, is a key factor that dictates its performance. atascientific.com.au It governs the accessibility of reactants to the active sites within the catalyst's internal structure. atascientific.com.au The pore structure influences the permeability, which is the ease with which fluids can flow through the material. atascientific.com.au Fine pores can lead to lower permeability, which can be advantageous in selectively allowing certain molecules to enter and react, thereby controlling the desired product formation. atascientific.com.au
In the context of Co-Mo catalysts, the impregnation of cobalt and molybdenum onto a support material like alumina (B75360) can lead to changes in the textural properties. For instance, the impregnation of γ-Al2O3 with Co and Mo can lead to a decrease in surface area and pore volume. sharif.edu This is often attributed to the blockage of smaller pores by the deposited metal oxide particles. sharif.edu However, in some cases, the formation of these particles within the pores can also lead to an increase in surface area and pore volume, indicating the creation of new porosity. sharif.edu
The specific surface area of Co-Mo compounds can vary significantly depending on the synthesis method and the support used. For example, a Co-Mo catalyst supported on nano alumina, designed for hydrodesulfurization, exhibited a high BET surface area of 435 m²/g. acs.org In another study, Co-Mo catalysts supported on mesoporous silica-alumina (MSA) had a BET specific surface area of 52.01 m²/g. orientjchem.org An activated carbon-supported cobalt and molybdenum catalyst composition was found to have a BET surface area of at least 320 m²/g. google.com
The table below summarizes the BET surface area, pore volume, and pore diameter of various Co-Mo based materials from different studies.
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Pore Diameter (nm) | Reference |
| Co-Mo/nano-Al₂O₃ | 435 | 0.41926 | 38.7 | acs.org |
| CoMo/MSA | 52.01 | 0.64 | 3.80 | orientjchem.org |
| CoMoOH-YSNBs | 128.697 | - | ~12-26 | acs.org |
| CoMoP-DSHNBs | 111.055 | - | ~12-26 | acs.org |
| Activated Carbon Supported Co-Mo | ≥ 320 | - | - | google.com |
| Boehmite (support) | 275 | 0.71 | 10.34 | sharif.edu |
| Commercial HDS catalyst | 256 | - | - | acs.org |
Elemental Compositional Analysis Techniques (e.g., EDX, ICP-AES)
Determining the precise elemental composition of Cobalt-Molybdenum (Co-Mo) compounds is fundamental for understanding their structure-property relationships. Techniques like Energy-Dispersive X-ray Spectroscopy (EDX) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) are widely employed for this purpose. researchgate.netmpg.de
EDX analysis, often coupled with Scanning Electron Microscopy (SEM), provides a qualitative and semi-quantitative assessment of the elemental distribution on the material's surface. acs.org It can confirm the presence of both cobalt and molybdenum throughout a sample, as demonstrated in the analysis of bimetallic Co-Mn-based Metal-Organic Frameworks (MOFs). acs.org
For more precise quantitative analysis, ICP-AES is a preferred method. researchgate.netmpg.de It measures the characteristic wavelengths of light emitted by excited atoms of each element, allowing for accurate determination of their concentrations. mpg.de ICP-AES has been successfully used to determine the elemental composition of various synthesized materials, with the results often being well-supported by EDX analysis. researchgate.net
In the study of Co-Mo alloys, elemental analysis is crucial for correlating the composition with the material's properties. For instance, the composition of a Co-Cr-Mo dental alloy was determined by energy dispersive analysis, revealing cobalt as the major component, followed by chromium and molybdenum. researchgate.net Similarly, ICP-AES has been utilized for the elemental analysis of organic compounds. researchgate.net
The following table presents the elemental composition of a Co-Cr-Mo dental alloy as determined by EDX.
| Element | Weight % | Atomic % |
| Co | 63.3 | 58.7 |
| Cr | 28.9 | 30.4 |
| Mo | 5.7 | 3.3 |
| W | 0.8 | 0.2 |
| Si | 1.3 | 2.4 |
Table adapted from elemental analysis of a Co-Cr-Mo dental alloy. researchgate.net
Spectroscopic Probes for Chemical State and Local Environment Analysis
Spectroscopic techniques are indispensable for probing the chemical state, electronic structure, and local atomic environment of Cobalt-Molybdenum (Co-Mo) compounds. These methods provide detailed insights into the oxidation states of the constituent elements and the nature of their chemical bonds.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Chemical Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides valuable information about the elemental composition and, crucially, the oxidation states of elements on the surface of a material. azom.com This is particularly important for understanding the catalytic activity of Co-Mo compounds, as reactions occur at the surface. azom.com
In the analysis of Co-Mo based materials, XPS is used to identify the various oxidation states of both cobalt and molybdenum. For instance, in Co-Mo-N catalysts, XPS spectra of the Mo 3d region can reveal the presence of Mo⁴⁺ and Mo⁶⁺ species, corresponding to MoO₂ and MoO₃, respectively. researchgate.net Similarly, the Co 2p spectra can distinguish between Co⁰, Co²⁺, and Co³⁺ states. researchgate.netuq.edu.au The relative concentrations of these different oxidation states on the catalyst surface can be determined, providing insight into the active species. researchgate.net
The table below shows the binding energies of different cobalt and molybdenum species observed in various Co-Mo compounds via XPS.
| Element | Species | Binding Energy (eV) | Compound Type | Reference |
| Co | Co⁰ | 778.1 | Co-Mo-N | uq.edu.au |
| Co | Co²⁺ | 781.8 | Co-Mo-N | uq.edu.au |
| Co | Co³⁺ | 780.4 | Co-Mo-N | uq.edu.au |
| Co | Co²⁺ (2p³/²) | 780.15 | CoMoTe | mdpi.com |
| Co | Co²⁺ (2p¹/²) | 797.25 | CoMoTe | mdpi.com |
| Co | Co²⁺ | 781 | CoMoP-DSHNBs | acs.org |
| Co | Co³⁺ | 779 | CoMoP-DSHNBs | acs.org |
| Mo | Mo³⁺ | - | Co-Mo-N | uq.edu.au |
| Mo | Mo⁴⁺ | 229.9, 233.3 | Co-Mo-N | researchgate.net |
| Mo | Mo⁵⁺ | - | Co-Mo-N | uq.edu.au |
| Mo | Mo⁶⁺ | 232.9, 235.9 | Co-Mo-N | researchgate.net |
| Mo | Mo⁴⁺ | 229.8 | CoMoTe | mdpi.com |
| Mo | Mo⁶⁺ | 232.98, 234.88 | CoMoTe | mdpi.com |
XPS is also employed to track changes in the surface chemistry of these materials under reaction conditions or after exposure to air. azom.comuq.edu.au For example, studies have shown that the surface of a Co(Ni)MoS catalyst becomes more oxidized upon exposure to air, with an increase in Co(II) oxide and Mo(VI) oxide phases. azom.com
Ultraviolet Photoemission Spectroscopy (UPS) for Electronic Structure Near Fermi Level
Ultraviolet Photoemission Spectroscopy (UPS) is a powerful technique for investigating the electronic structure of materials, particularly the valence band region near the Fermi level. nsf.gov This information is critical for understanding the electronic properties that govern the performance of Co-Mo compounds in applications such as spintronics and catalysis.
UPS studies on Co/MoO₃/BP (black phosphorus) heterostructures have revealed significant interfacial charge transfer and chemical reactions between cobalt and molybdenum trioxide. nsf.gov The work function (WF) of the material, which is the minimum energy required to remove an electron from the surface, can be determined using UPS. researchgate.net In the Co/MoO₃/BP system, the work function was observed to change with the thickness of the deposited cobalt layer, indicating a modification of the electronic structure at the interface. researchgate.net
The Fermi edge, which represents the highest occupied electronic state at absolute zero temperature, can also be observed in UPS spectra, providing direct insight into the metallic or semiconducting nature of the material. researchgate.net For instance, the appearance of a Fermi edge after the deposition of cobalt on a MoO₃/BP film confirms the metallic nature of the cobalt overlayer. researchgate.net
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material by measuring its absorption of light in the UV and visible regions. ubbcluj.ro The resulting spectrum provides information about the electronic structure and can be used for both qualitative and quantitative analysis. ubbcluj.ro
In the context of Co-Mo compounds, UV-Vis spectroscopy can be used to identify the coordination environment of the metal ions. For example, diffuse reflectance UV-Vis (DR-UVVIS) spectra can distinguish between tetrahedrally and octahedrally coordinated molybdenum species. researchgate.net The absorption bands in the UV-Vis spectrum correspond to electronic transitions between different molecular orbitals. ubbcluj.ro For organic molecules containing unsaturated functional groups, known as chromophores, these transitions are typically n → π* or π → π*. nanoqam.ca
In Co-Mo systems, particularly those involving oxides or supported catalysts, the UV-Vis spectra can reveal the presence of different oxidic species and their interactions. For instance, in Co-Mo-P impregnating solutions, the formation of a Mo-blue ligand-to-metal charge transfer (LMCT) complex can be identified by UV-Vis analysis. scielo.org.mx The electronic spectra of Co(II) complexes, for example, can be obtained using a UV-Vis spectrophotometer. nahrainuniv.edu.iq
Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Bonds and Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a versatile technique used to identify functional groups and study molecular vibrations in a sample. ufl.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. ufl.edu The resulting spectrum acts as a molecular "fingerprint," with different functional groups absorbing at characteristic frequencies. ufl.edu
In the study of Co-Mo compounds, FTIR is used to characterize the structural bonding and identify the functional groups present. For instance, in cobalt molybdate (B1676688) materials, FTIR spectra can confirm the presence of Mo-O and Co-O bonds. researchgate.netresearchgate.net The absorption bands observed in the spectrum can be assigned to specific vibrational modes. For example, in a study of a cobalt molybdate, nickel cobalt molybdate, and a nickel cobalt molybdate/CNT composite, a band around 779 cm⁻¹ was attributed to the bending vibrations of cobalt, while bands in the 1200-700 cm⁻¹ region were associated with S-S vibrations. researchgate.net In MoO₃, a broad peak around 681 cm⁻¹ corresponds to the asymmetric stretching vibration of the Mo-O-Mo bond. uit.no
The table below lists characteristic FTIR absorption bands for various bonds found in Co-Mo related materials.
| Functional Group/Bond | Wavenumber (cm⁻¹) | Vibration Type | Reference |
| O–H | 3300-2500 | Stretch | libretexts.org |
| C=O | 1760-1690 | Stretch | libretexts.org |
| C–O | 1320-1210 | Stretch | libretexts.org |
| C–H (aromatic) | 3100-3000 | Stretch | libretexts.org |
| C–C (in-ring) | 1600-1585, 1500-1400 | Stretch | libretexts.org |
| Co-O | ~779 | Bending | researchgate.net |
| Mo-S | ~455 | - | researchgate.net |
| Mo=O | 971, 908 | Stretching | uit.no |
| Mo-O-Mo | ~681 | Asymmetric Stretching | uit.no |
FTIR can also be used to confirm the functionalization of support materials, such as the presence of carboxylic acid groups on carbon nanotubes (CNTs) used in composites. uit.no The "fingerprint region" of the IR spectrum, typically from 1200 to 700 cm⁻¹, is particularly rich in information, containing numerous bands from various single bond stretches and bending vibrations, which provides a unique signature for a given molecule. libretexts.org
Electronic Structure and Bonding Investigations in Cobalt Molybdenum Systems
Density of States (DOS) and Fermi Level Analysis
The density of states (DOS) describes the number of available electronic states at each energy level within a material. wikipedia.org Analysis of the DOS, particularly near the Fermi level (the highest energy level that an electron can occupy at absolute zero temperature), is crucial for determining a material's electronic and catalytic properties. lbl.govresearchgate.net
In transition metal alloys like Co₃Mo, alloying allows for the tuning of key electronic parameters such as d-band electron filling and the Fermi level energy, which in turn influences the material's affinity for reaction intermediates. mdpi.com For Co₃Mo, theoretical calculations, specifically Density Functional Theory (DFT), have been employed to understand its electronic structure. These calculations provide a deeper insight into reaction mechanisms, such as the hydrogen evolution reaction (HER), by identifying the active sites. nih.gov For instance, DFT calculations for Co₃Mo have suggested that Mo atoms act as the active sites for the HER. nih.gov
The electronic structure near the Fermi level is dominated by the d-orbitals of the transition metals. In cobalt-molybdenum systems, there is strong hybridization between the Co-3d and Mo-4d orbitals. researchgate.net This hybridization dictates the distribution of electronic states and the character of the states at the Fermi level. A high DOS at the Fermi level is generally associated with metallic character and can be indicative of good catalytic activity. The precise shape and composition of the DOS near the Fermi level, including contributions from spin-up and spin-down electrons, determine the material's magnetic and transport properties.
| Parameter | Description | Significance in Co₃Mo |
|---|---|---|
| Density of States (DOS) | Number of available electronic states per unit energy range. wikipedia.org | High DOS at the Fermi level suggests metallic behavior and potential for catalytic activity. |
| Fermi Level (EF) | The highest energy level occupied by electrons at 0K. mdpi.com | Its position relative to the d-band center influences adsorption energies of reactants. |
| d-band Center | The average energy of the d-orbital electronic states. | A key descriptor in catalysis; shifting the d-band center can optimize binding energies. |
Interfacial Charge Transfer Phenomena at Co-Mo Heterostructures
When Co₃Mo is part of a heterostructure, such as in contact with another material like molybdenum sulfide (B99878) (MoS₂) or graphene, charge transfer occurs at the interface. rsc.orgresearchgate.net This redistribution of electron density is driven by the difference in the work functions of the two materials and can significantly alter the electronic properties of both. researchgate.net
Theoretical and experimental studies on systems like CoP/MoS₂ demonstrate that electron transfer across the heterojunction interface optimizes charge distribution, which can enhance the adsorption capabilities for reaction intermediates. rsc.org Similarly, in Co-Mo bimetallic atomic pairs anchored on nitrogen-doped carbon, the formation of asymmetric active sites alters the charge transfer mode, which can enhance the polarization of adsorbed molecules and inhibit competing reactions. rsc.org
This interfacial charge transfer is a key mechanism in catalysis, as it can:
Create more active catalytic sites.
Optimize the binding energy of reactants and intermediates.
Improve electrical conductivity, facilitating faster reaction kinetics. researchgate.net
Spin Polarization Characteristics of Magnetic Cobalt and Molybdenum Species
Spin polarization refers to the imbalance in the density of states for spin-up and spin-down electrons at the Fermi level. aps.org This property is fundamental to spintronic materials and also plays a role in the magnetic and catalytic behavior of materials containing magnetic elements like cobalt. While bulk molybdenum is non-magnetic, cobalt is ferromagnetic, and their combination in alloys leads to complex magnetic properties.
In systems like Co₃Mo₃N, which is structurally and chemically related to Co₃Mo, a low-spin polarization configuration has been identified. researchgate.net The manipulation of spin polarization in such nitrides is considered a key challenge for improving multi-electron electrocatalytic processes. researchgate.net Spin-polarized DFT calculations are a primary tool for investigating these properties, allowing for the separate analysis of spin-up and spin-down electronic bands and densities of states. youtube.comresearchgate.net
The degree of spin polarization can be influenced by several factors:
Composition: The ratio of Co to Mo atoms.
Structure: The specific crystal structure and the presence of defects. researchgate.net
Proximity Effects: Interaction with adjacent layers in a heterostructure can induce spin polarization. For instance, studies have shown that magnetic halogen-doped MoS₂ can induce spin polarization in an adjacent graphene layer. rsc.org
Remarkably, studies on other alloy systems have shown that disordered amorphous materials can exhibit significantly larger spin polarization than their ordered crystalline counterparts. aps.org This suggests that the local atomic arrangement, even without long-range order, plays a crucial role in determining the spin-polarized electronic structure.
| System | Observed Spin Polarization Property | Reference |
|---|---|---|
| Co₃Mo₃N | Exhibits a low-spin polarization configuration. | researchgate.net |
| Amorphous Co-Fe-Al Films | Spin polarization can be significantly larger in disordered amorphous material compared to crystalline. | aps.org |
| Halogen-doped MoS₂/Graphene | Spin polarization can be induced in a non-magnetic material (graphene) through proximity effects. | rsc.org |
First-Principles Calculations and Theoretical Modeling of Electronic Properties
First-principles calculations, primarily based on Density Functional Theory (DFT), are indispensable tools for investigating the electronic properties of materials like Co₃Mo from fundamental quantum mechanics, without requiring empirical parameters. nih.govpsu.edu These computational methods allow researchers to predict and analyze a wide range of characteristics. researchgate.net
For cobalt-molybdenum systems, DFT has been used to:
Determine Structural Stability: By calculating the formation energies of different crystal structures, the most stable phase can be identified. researchgate.net
Calculate Electronic Band Structure and DOS: These calculations reveal whether the material is a metal, semiconductor, or insulator and provide detailed information about the orbital contributions to the electronic states. nih.govresearchgate.net
Model Catalytic Reactions: DFT can be used to calculate the adsorption energies of molecules on the catalyst surface and determine the energy barriers for reaction pathways, providing insights into catalytic activity and mechanisms. nih.gov
Investigate Doping and Defects: The effect of introducing impurity atoms or creating vacancies on the electronic structure and properties can be simulated. psu.eduarxiv.org
For example, first-principles calculations on intermetallic Mo-Pt systems, which are analogous to Co-Mo systems, have been used to analyze bonding properties and predict their performance as electrocatalysts. researchgate.net In the case of Co₃Mo, DFT calculations have been crucial in identifying that Mo atoms are the likely active sites for the hydrogen evolution reaction, providing a theoretical foundation for its observed catalytic performance. nih.gov
Influence of Doping and Elemental Substitution on Electronic Configuration
Doping, the intentional introduction of impurity atoms, and elemental substitution are powerful strategies to modify the electronic configuration and, consequently, the properties of materials like Co₃Mo. researchgate.net Regulating the electronic structure through doping can activate certain atomic sites, create new active sites, and optimize the material for specific applications. rsc.org
The introduction of a dopant atom can lead to several changes in the electronic structure:
Shift in the Fermi Level: Doping can add or remove electrons, shifting the Fermi level and altering conductivity and catalytic activity.
Creation of Impurity States: Dopants can introduce new energy levels within the band gap or modify the density of states near the Fermi level. nih.gov
Lattice Distortion: The size and chemical nature of the dopant can cause local strain in the crystal lattice, which in turn affects the electronic orbital overlap and band structure.
Modification of d-band Center: For transition metal alloys, doping can shift the d-band center, which is a key parameter for tuning the adsorption energy of reactants in catalysis.
For example, studies on Co₃O₄ have shown that Mn doping modifies the electronic structure by activating Co sites and introducing new Mn active sites, creating dual active sites for oxygen reactions. rsc.org Similarly, Co doping in other compounds has been shown to reduce the density of states at the Fermi level. aps.org In Co₃O₄, carbon doping can induce more charge and lower the oxidation state of Co, which facilitates catalytic activity. researchgate.net These examples demonstrate the principle that targeted doping can be a highly effective method for engineering the electronic properties of cobalt-molybdenum alloys for enhanced performance.
Surface Chemistry and Interface Phenomena in Cobalt Molybdenum Materials
Adsorption Behavior of Reactant Molecules on Cobalt-Molybdenum Surfaces
The efficacy of a catalyst is fundamentally linked to its ability to adsorb reactant molecules onto its surface. In cobalt-molybdenum systems, this adsorption behavior is complex, involving different types of interactions and preferred sites depending on the molecule and the specific catalyst formulation.
Adsorption can be broadly categorized into physisorption, characterized by weak van der Waals forces, and chemisorption, which involves the formation of chemical bonds between the adsorbate and the surface. uvm.edu The enthalpies for physisorption are typically low (less than 20-25 kJ/mol), while chemisorption involves significantly higher energy changes (around 200 kJ/mol). uvm.edu
Studies using probe molecules like nitric oxide (NO) have been instrumental in characterizing adsorption sites on Co-Mo catalysts. On reduced Co-Mo/Al₂O₃ catalysts, the adsorption of NO reveals the presence of various Co-sites on the catalyst surface. pku.edu.cn Research on the Co-Mo-S phase, a key structure in HDS catalysts, showed that NO molecules adsorbed on approximately one-third of the cobalt atoms, suggesting that not all surface cobalt atoms are accessible or active for adsorption. nih.gov The rate of adsorption is influenced by factors such as the pressure of the gas, the number of available sites, and the fractional surface coverage. uvm.edu
In the context of hydrodesulfurization, the adsorption of sulfur-containing molecules like thiophene (B33073) is paramount. The active sites for these reactions are often located at the edges of MoS₂ structures, where cobalt atoms are also present. researchgate.net Similarly, for electrocatalytic reactions like the hydrogen evolution reaction (HER), the adsorption of water molecules is a crucial first step. Density functional theory (DFT) calculations have shown that decorating Co₂Mo₃O₈ nanosheets with silver can optimize the Gibbs free energy of hydrogen adsorption (ΔGH*) and enhance water adsorption energy, thereby improving catalytic activity. aip.org The adsorption of water on molybdenite (MoS₂) surfaces is significantly more favorable on the (110) edge surface than on the (001) basal plane, highlighting the importance of surface structure. mdpi.com
Table 1: Adsorption Characteristics on Cobalt-Molybdenum Surfaces
| Reactant Molecule | Catalyst System | Key Findings | Reference(s) |
|---|---|---|---|
| Nitric Oxide (NO) | Co-Mo/Al₂O₃ | Adsorbs on various Co-sites, indicating surface heterogeneity. | pku.edu.cn |
| Nitric Oxide (NO) | Co-Mo-S phase | Adsorbed on ~33% of Co atoms, suggesting specific active site locations. | nih.gov |
| Water (H₂O) | Co₂Mo₃O₈-Ag | Ag decoration enhances water adsorption energy and optimizes hydrogen adsorption. | aip.org |
| Water (H₂O) | MoS₂ | Adsorption capacity is much higher on the (110) edge surface than the (001) basal plane. | mdpi.com |
Surface Reconstruction Processes During Catalytic Reactions and Their Kinetics
Catalyst surfaces are not static entities; they can undergo significant restructuring under reaction conditions. This phenomenon, known as surface reconstruction, plays a critical role in generating the true active sites for a catalytic reaction. uq.edu.auresearchgate.net
In the context of the oxygen evolution reaction (OER), many cobalt-containing catalysts act as pre-catalysts that transform during the reaction. uq.edu.au A common reconstruction process is the phase transition into cobalt oxyhydroxide (CoOOH), which is often the more active catalytic phase. uq.edu.auresearchgate.net The kinetics of this initial surface reconstruction are crucial for achieving rapid and stable electrocatalysis. dntb.gov.ua
The presence of molybdenum can significantly promote and modulate these reconstruction processes. Studies have shown that molybdenum-substituted cobalt catalysts exhibit favorable initial surface reconstruction and more stabilized active centers, leading to optimized OER performance. uq.edu.auresearchgate.net For instance, a molybdenum-modulated cobalt nanocatalyst demonstrated a lower pre-oxidation potential compared to its unmodified counterpart, indicating that the presence of molybdenum facilitates the formation of the active cobalt oxyhydroxide phase. uq.edu.au
During the hydrogen evolution reaction (HER) in alkaline media, Co₃Mo alloys also undergo surface reconstruction. nih.gov Electron microscopy reveals that nanoparticles on the surface change from individually dispersed to coated, indicating a restructuring of the outer layer. nih.gov Elements like molybdenum can leach from the catalyst into the electrolyte and then readsorb onto the electrode surface, accompanied by the formation of cobalt hydroxide. nih.gov This dynamic structural evolution is essential for enhancing catalytic activity. nih.gov Similarly, in ammonia (B1221849) synthesis, some cobalt-molybdenum carbides and nitrides exhibit an induction period where the surface reconstructs to form the active plane, leading to a sudden onset of catalytic activity. acs.org
Interfacial Interactions and Synergistic Effects in Bimetallic and Ternary Systems
The enhanced performance of cobalt-molybdenum catalysts is often attributed to synergistic effects, where the combined system exhibits higher activity than the sum of its individual components. rsc.orgchemistryviews.org This synergy arises from intricate interactions at the interface between cobalt and molybdenum atoms. chemistryviews.orgrsc.org
The concept of synergy is central to the "Co-Mo-S" model for hydrodesulfurization (HDS) catalysts. Here, cobalt does not act as a catalyst on its own but as a promoter that dramatically increases the catalytic activity of MoS₂. candcs.de Cobalt atoms are located at the edges of the MoS₂ slabs, creating highly active sites for sulfur removal. researchgate.net This specific arrangement is more effective than having separate cobalt sulfide (B99878) and molybdenum sulfide phases. candcs.de
These cooperative effects are not limited to bimetallic systems. Ternary systems, often involving a support material like alumina (B75360) (Al₂O₃), demonstrate that all three components form a true interacting system. acs.org The nature of the interaction between cobalt and molybdenum can be influenced by the structural features of the support material. acs.org The design of bimetallic cooperative complexes is a growing field, with the potential for discovering new catalytic transformations by carefully selecting metal pairs to achieve precise synergistic bond activation. rsc.org
Table 2: Examples of Synergistic Effects in Cobalt-Molybdenum Systems
| Catalytic System | Reaction | Nature of Synergy | Outcome | Reference(s) |
|---|---|---|---|---|
| Co/Mo₂C | Water Splitting (HER/OER) | Electronic transfer from Co to Mo₂C; "Self-sacrificial" protection of Mo₂C by Co. | Enhanced activity for HER and stability for OER. | researchgate.net |
| CoMo@NC | Hydrogenolysis of Polyesters | "Synergistic catalysis" between Mo-sites and Co-sites. | Distinct enhancement in catalytic performance compared to monometallic catalysts. | rsc.org |
| Co-Mo-S/Al₂O₃ | Hydrodesulfurization (HDS) | Co promotes the intrinsic activity of MoS₂ at the slab edges. | High efficiency in removing sulfur from petroleum fractions. | researchgate.netcandcs.de |
| (NH₄)₃[CoMo₆O₁₈(OH)₆] | Selective Oxidation of Alcohols | Synergistic effect between the single-atom cobalt catalyst and additives. | Efficient and selective conversion of alcohols to esters. | researchgate.net |
Active Site Identification and Characterization on Cobalt-Molybdenum Surfaces
Identifying the precise atomic structure of active sites is a primary goal in catalysis research, though it remains a significant challenge. morressier.com For cobalt-molybdenum catalysts, a substantial body of research has focused on characterizing the sites responsible for their high activity, particularly in hydrodesulfurization (HDS).
The most widely accepted model for HDS activity is the "Co-Mo-S" phase. nih.gov In this structure, cobalt atoms are not present as a separate phase but are located at the edges of MoS₂ nanocrystals. researchgate.net These edge-decorated sites are considered the primary location for catalytic activity. researchgate.net The Co-Mo atom pair can readily form a coordinatively unsaturated site (CUS) by losing a sulfur atom, which is crucial for bonding reactant molecules. researchgate.net Advanced techniques like X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS) have been used to identify these Co-Mo-S sites in industrial-grade catalysts, revealing that the cobalt is often in an octahedral coordination environment within the active phase. acs.org
Characterization using nitric oxide (NO) adsorption combined with infrared (IR) spectroscopy has also been employed to probe the nature of cobalt sites. pku.edu.cn Studies have shown that NO adsorbs on a fraction of the cobalt atoms in the Co-Mo-S phase, indicating that the active sites represent a specific subset of the available cobalt. nih.gov
In electrocatalysis, particularly for the oxygen evolution reaction (OER), the active sites are often identified as specific structures on reconstructed surfaces. For cobalt oxyhydroxide (CoOOH), the active material formed during the reaction, theoretical calculations and experimental evidence suggest that coordinatively unsaturated cobalt sites on the lateral facets of the crystal are the exclusive active sites, while the basal facets are inert. nih.gov Two types of Co³⁺-oxo species have been identified as active sites for glucose oxidation: adsorbed hydroxyl on a Co³⁺ ion (μ₁-OH-Co³⁺) and di-Co³⁺-bridged lattice oxygen (μ₂-O-Co³⁺). researchgate.net
Role of Surface Oxygen Vacancies and Defects
Perfect crystal surfaces are often less catalytically active than surfaces with defects. nih.gov Defects such as vacancies, step edges, and substitutional atoms can significantly alter the electronic and geometric structure of a catalyst, creating highly reactive sites. nih.govnih.gov
In metal oxide catalysts, surface oxygen vacancies are particularly important. nih.gov These vacancies are sites where an oxygen atom is missing from the lattice, creating an unsaturated coordination environment that can act as a strong adsorption site for reactant molecules. nih.gov For cobalt-molybdenum oxide systems, oxygen vacancies play a key role in their catalytic performance. In hybrid structures of Co₂Mo₃O₈/MoS₂, the presence of abundant defect sites contributes to strong electrochemical properties and high catalytic activity. nih.gov
The role of oxygen vacancies is well-documented in various catalytic reactions. For instance, in the decomposition of N₂O over cobalt-doped CeO₂, oxygen vacancies are identified as the active sites, and Co-doping significantly increases their concentration, thereby enhancing catalytic activity. nih.gov In photocatalytic systems using Fe₂(MoO₄)₃, abundant surface oxygen vacancies are crucial for constructing a synergistic system that activates persulfate (PDS), leading to efficient degradation of organic pollutants. nih.gov These vacancies facilitate the generation of reactive oxygen species. nih.gov
Defects can also influence the stability of a catalyst. While they can create active sites, they can also be more prone to surface oxidation or corrosion, potentially leading to deactivation over time. nih.gov Therefore, controlling the type and concentration of defects is a key strategy in designing efficient and stable catalysts.
Surface Acidity and Basicity Investigations
The surface of a catalyst possesses acidic and/or basic properties that can play a direct role in catalytic reactions by facilitating bond breaking and formation. For cobalt-molybdenum catalysts, particularly those supported on oxides like alumina (Al₂O₃), surface acidity is a critical parameter. acs.orgacs.org
Methods like amine titration are used to quantify the number and relative strength of acid sites on these catalysts. acs.org Research has indicated that the interaction between cobalt, molybdenum, and the alumina support is crucial. It is not possible to consider the properties of one component in isolation, as they form a true interacting system where the surface characteristics of the support influence the nature of the cobalt-molybdenum interaction itself. acs.org This interplay ultimately governs the acidic properties that are vital for reactions such as hydrocracking, which often occur alongside hydrodesulfurization. acs.org
Catalytic Activity and Reaction Mechanisms of Cobalt Molybdenum Chemical Compounds
Ammonia (B1221849) Synthesis Over Cobalt-Molybdenum Nitrides and Carbides
Mars-van Krevelen Mechanism for Lattice Nitrogen Reactivity
A key aspect of the catalytic activity of Co₃Mo₃N in ammonia synthesis is the proposed Mars-van Krevelen mechanism. acs.orgmdpi.comresearchgate.net This mechanism involves the hydrogenation of nitrogen atoms from the catalyst's lattice to produce ammonia, which in turn creates a nitrogen vacancy on the catalyst surface. acs.orgmdpi.com This vacancy is then replenished by nitrogen from the gas phase, continuing the catalytic cycle. acs.org
Several experimental and computational studies support this mechanism. acs.orgacs.org Evidence for the Mars-van Krevelen mechanism includes the observation that Co₃Mo₃N can be regenerated from its reduced Co₆Mo₆N phase by reacting with either N₂ alone or a mixture of N₂ and H₂. acs.org Furthermore, computational studies have shown that the (111)-surfaces of Co₃Mo₃N, which contain 3-fold hollow bound nitrogen, have a high concentration of nitrogen vacancies within the temperature range typically used for ammonia synthesis. acs.org These vacancies are capable of adsorbing and activating N₂ molecules, which is a crucial step in the Mars-van Krevelen pathway. acs.org The mobility of lattice nitrogen is a special characteristic of the cobalt molybdenum nitride system, where nitrogen can relocate within the lattice, leading to a phase change from Co₃Mo₃N to Co₆Mo₆N with the loss of 50% of the lattice nitrogen. gla.ac.uk
Associative (Eley-Rideal/Mars-van Krevelen) and Dissociative (Langmuir-Hinshelwood) Pathways
Ammonia synthesis on cobalt-molybdenum nitrides can proceed through two primary mechanistic pathways: a dissociative Langmuir-Hinshelwood mechanism and an associative Eley-Rideal/Mars-van Krevelen mechanism. mdpi.comresearchgate.netmdpi.com
The Langmuir-Hinshelwood mechanism is the conventional pathway where both reactant molecules, dinitrogen (N₂) and dihydrogen (H₂), adsorb onto the catalyst surface before reacting. fiveable.meox.ac.uk In this dissociative pathway, the strong N≡N triple bond is broken to form atomic nitrogen, which then reacts with adsorbed hydrogen to produce ammonia. preprints.org
In contrast, the Eley-Rideal/Mars-van Krevelen mechanism is an associative pathway. mdpi.comresearchgate.netmdpi.com In this mechanism, one reactant is adsorbed on the catalyst surface while the other reacts with it directly from the gas phase. fiveable.meox.ac.uk For Co₃Mo₃N, this involves the hydrogenation of activated N₂ occurring before the N-N bond is broken. researchgate.netresearchgate.netresearchgate.net This pathway can proceed via hydrazine (B178648) and diazane intermediates formed through direct Eley-Rideal type chemistry, where hydrogen reacts with surface-activated nitrogen. researchgate.net This associative mechanism is considered to be less energetically demanding than the conventional dissociative Langmuir-Hinshelwood mechanism. youtube.com
Computational studies suggest that both mechanisms can be active on Co₃Mo₃N surfaces, with the presence of surface defects like nitrogen vacancies favoring the Eley-Rideal/Mars-van Krevelen pathway. mdpi.comresearchgate.net The associative mechanism is believed to allow for ammonia synthesis under milder conditions. researchgate.net
Kinetic Studies and Rate Determining Steps in Ammonia Synthesis
Kinetic studies of ammonia synthesis over cobalt-molybdenum nitride catalysts have revealed important insights into the reaction rates and the factors that influence them. The rate of ammonia synthesis over Co₃Mo₃N catalysts increases with increasing reaction pressure. researchgate.net However, the reaction is also inhibited by the product, ammonia. rsc.orgresearchgate.net
The apparent activation energies for ammonia synthesis over various bimetallic molybdenum nitride catalysts, including Co₃Mo₃N, are in a similar range of 11–14 kcal mol⁻¹. researchgate.net For Cs-promoted Co₃Mo₃N, an activation energy of 54 kJ mol⁻¹ (approximately 12.9 kcal mol⁻¹) was determined. rsc.org
The rate-determining step in ammonia synthesis can vary depending on the catalyst and the reaction mechanism. For molybdenum-based nitride catalysts, N₂ dissociation may not be the rate-limiting step, which is a departure from conventional industrial ammonia catalysts. nih.gov Instead, for catalysts like Co₃Mo₃N, the hydrogenation of NHₓ species is considered to be a key step. acs.org Microkinetic modeling suggests that for molybdenum-based nitrides, the reactivity follows the order Ni₃Mo₃N > Co₃Mo₃N > Fe₃Mo₃N > Mo₂N in low-temperature regions. acs.org
Influence of Promoting Agents on Ammonia Synthesis Kinetics
The addition of promoting agents, particularly alkali metals like cesium (Cs) and potassium (K), significantly enhances the catalytic activity of cobalt-molybdenum nitrides in ammonia synthesis. rsc.orgoup.commdpi.com
Cesium (Cs) has been shown to be a more effective promoter than potassium. mdpi.com The addition of 2 mol% Cs to a Co₃Mo₃N catalyst resulted in a remarkably high rate of ammonia synthesis, significantly outperforming a doubly promoted iron catalyst under high pressure. researchgate.net Cesium-promoted Co₃Mo₃N is more active than commercial multi-promoted iron-based catalysts. rsc.org The addition of alkali promoters can relieve the strong retardation effect of ammonia on the Co₃Mo₃N surface. researchgate.net
Potassium (K) also acts as a promoter, though its effect is more complex. mdpi.commdpi.com The catalytic activity of potassium-promoted Co₃Mo₃N catalysts increases with potassium content up to a certain optimal concentration (around 1.3-1.5 wt%), after which the activity decreases. mdpi.commdpi.com This trend is also observed for the specific surface area and the concentration of the active Co₂Mo₃N phase. mdpi.com The addition of potassium is believed to modify the electronic properties of the active sites through an electron-donation mechanism. mdpi.com However, excessive potassium can lead to a decrease in surface area and cover the active sites. oup.com
The promotional effect of alkali metals is attributed to changes in the electronic properties of the active sites, which can alter the adsorption of reaction intermediates. mdpi.commdpi.com For instance, it has been suggested that the addition of alkali promoters changes the nature of the Co₃Mo₃N surface, shifting the adsorption of NHₓ from NH₂ to NH. researchgate.netmdpi.com
Hydrodeoxygenation (HDO) Reactions Catalyzed by Cobalt-Molybdenum Carbides
Cobalt-molybdenum carbides have shown promise as selective catalysts for hydrodeoxygenation (HDO) reactions, which are crucial for upgrading biomass-derived molecules. osti.gov The HDO of furfural (B47365) to 2-methylfuran (B129897) is a key example of this application. osti.gov
Selective C=O Scission Mechanisms in Furfural HDO
In the hydrodeoxygenation of furfural to 2-methylfuran, the selective cleavage of the C=O bond in the external carbonyl group is the desired reaction pathway. osti.gov Cobalt-modified molybdenum carbide (Co/Mo₂C) has been identified as a stable and selective catalyst for this transformation. osti.gov
Density functional theory (DFT) calculations have shown that on both Mo₂C(0001) and Co/Mo₂C(0001) surfaces, the C=O bond of the adsorbed furfural molecule is elongated. osti.gov This elongation facilitates the selective scission of the C=O bond, leading to the formation of 2-methylfuran. osti.gov
Experimental studies have confirmed the high selectivity of molybdenum carbide catalysts for this reaction. rsc.org Vapor phase HDO of furfural over Mo₂C at low temperatures results in high selectivity towards 2-methylfuran (around 50-60%) and very low selectivity to furan (B31954) (<1%), indicating a preference for C=O bond cleavage over C-C bond cleavage. rsc.org The addition of cobalt to the molybdenum carbide catalyst enhances its stability, with Co/Mo₂C showing a steady-state furfural conversion of approximately 35%, compared to less than 5% for unmodified Mo₂C. osti.gov
| Catalyst | Furfural Conversion (%) | 2-Methylfuran Yield (%) | 2-Methylfuran Selectivity (%) | Furan Selectivity (%) | Reference |
| Mo₂C | > 87 (initial), < 5 (steady-state) | > 80 (initial) | > 90 (initial) | - | osti.gov |
| Co/Mo₂C | > 87 (initial), ~35 (steady-state) | > 80 (initial) | > 90 (initial) | - | osti.gov |
| Mo₂C/Mo(110) | - | - | 88 | - | osti.gov |
| Co/Mo₂C/Mo(110) | - | - | 72 | - | osti.gov |
| Mo₂C | - | - | ~50-60 | < 1 | rsc.org |
Table 1. Catalytic Performance in Furfural Hydrodeoxygenation
Role of Co-Mo Interface in HDO Activity
The interface between cobalt and molybdenum plays a crucial role in the hydrodeoxygenation (HDO) activity of Co-Mo catalysts, influencing both the catalytic performance and the stability of the system. While traditional HDO catalysts often consist of sulfided cobalt-molybdenum on an alumina (B75360) support, studies on other forms, such as cobalt-modified molybdenum carbide, provide valuable insights into the interfacial effects. wikipedia.orgresearchgate.net
Research on cobalt-modified molybdenum carbide (Co/Mo2C) for the HDO of furfural has shown that the Co-Mo interface, while slightly less active for 2-methylfuran production compared to the pure Mo2C surface, significantly enhances the catalyst's stability. osti.gov Temperature-programmed desorption (TPD) experiments have demonstrated that a Co/Mo2C model surface maintains its activity over successive runs, unlike the Mo2C surface which deactivates more rapidly. osti.gov This improved stability is attributed to the reduced binding energies of oxygen and furfural on the cobalt-modified surface, which facilitates the removal of surface oxygen and prevents the poisoning of active sites. osti.gov
Density functional theory (DFT) calculations have further elucidated the role of the Co-Mo interface. These calculations suggest that on the Co-Mo interface, furfural adsorbs in a less stable geometry, and the binding energy on the cobalt sites is lower than on the molybdenum sites, which could contribute to the slightly lower activity of the interface itself. osti.gov However, the modification with cobalt alters the electronic properties of the molybdenum carbide, leading to a surface that is less prone to strong oxygen binding. This prevents the accumulation of surface oxygen species that can block active sites and lead to deactivation. osti.gov
In the context of sulfided catalysts, such as Mo-Co9S8/Al2O3, the interface is characterized by the formation of covalent Mo-S-Co bonds on the surface of the Co9S8. researchgate.net This interface is highly effective for the HDO of compounds like diphenyl ethers. The mechanism involves the adsorption of the oxygen-containing substrate onto the unsaturated molybdenum sites, which weakens the C-O bond. The transfer of electrons from cobalt to molybdenum at the interface enhances the dissociation of hydrogen. These dissociated hydrogen species then attack the weakened C-O bond, leading to its cleavage. researchgate.net This synergistic interaction at the Co-Mo interface is critical for the high efficiency and selectivity of the HDO reaction, minimizing unwanted side reactions like the hydrogenation of aromatic rings. researchgate.net
Aerobic Oxidative Desulfurization (AODS) Using Cobalt-Molybdenum Mixed Oxides
Cobalt-molybdenum mixed oxides have emerged as effective catalysts for the aerobic oxidative desulfurization (AODS) of fuels, utilizing molecular oxygen from the air as the oxidant. mdpi.comrsc.org This approach offers a milder and potentially more economical alternative to traditional hydrodesulfurization (HDS) processes. The catalytic activity of these mixed oxides is highly dependent on the composition and the synergistic interaction between cobalt and molybdenum.
Flower-like cobalt-molybdenum mixed-oxide microspheres (CoMo-FMs) have demonstrated outstanding performance in the AODS of dibenzothiophene (B1670422) (DBT) and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT). mdpi.comnih.govnih.govresearchgate.net These catalysts, synthesized via a hydrothermal process followed by calcination, possess a hierarchical structure with a large surface area, which contributes to their high catalytic activity. mdpi.comnih.govresearchgate.net Studies have shown that the optimal performance is often achieved at a specific Co/Mo ratio. For instance, a Co/Mo ratio of 2:1 was found to be the most effective in one study, while another identified a catalyst with a Mo/Co ratio of 0.265 as optimal. rsc.orgnih.gov These catalysts can achieve complete removal of sulfur compounds at temperatures between 80-120 °C and atmospheric pressure. mdpi.comrsc.org Furthermore, they exhibit good reusability, maintaining their catalytic performance for several cycles. mdpi.comrsc.org
| Catalyst | Sulfur Compound | Temperature (°C) | Time (h) | Conversion (%) | Source |
| CoMo bimetallic oxide (Co/Mo = 2:1) | Dibenzothiophene (DBT) | 120 | 1 | 92.2 | researchgate.net |
| CoMo-FM-2 (Mo/Co = 0.265) | Dibenzothiophene (DBT) | 100 | 4 | 100 | mdpi.comnih.gov |
| CoMo-FM-2 (Mo/Co = 0.265) | 4,6-DMDBT | 100 | 4 | 100 | nih.gov |
Synergistic Effect of Co and Mo in AODS
The high catalytic activity of cobalt-molybdenum mixed oxides in AODS is a direct result of the synergistic effect between cobalt and molybdenum. mdpi.comrsc.orgresearchgate.net Neither cobalt oxide nor molybdenum oxide alone shows significant catalytic activity under AODS conditions. mdpi.comrsc.org This clearly indicates that the combination of the two metals is essential for the catalytic function.
The synergy arises from the distinct roles played by each metal in the catalytic cycle. As mentioned, cobalt sites are primarily responsible for activating molecular oxygen to generate superoxide (B77818) radicals. mdpi.comrsc.org Molybdenum sites, on the other hand, are believed to interact with these radicals to form the highly reactive electrophilic species that oxidize the sulfur compounds. mdpi.com The variation in the electronic structure and surface composition of the bimetallic oxides with different Co/Mo ratios directly impacts their catalytic performance, highlighting the importance of optimizing this synergistic interaction. rsc.org
Electrochemical Catalysis: Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER)
Cobalt-molybdenum based compounds, including oxides, nitrides, and tellurides, have garnered significant attention as cost-effective and efficient electrocatalysts for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), which are the two half-reactions of water splitting. bohrium.combohrium.commdpi.com The development of such bifunctional catalysts is crucial for the advancement of water electrolysis technology for hydrogen production. sciopen.com
Various forms of cobalt-molybdenum catalysts have been investigated. For instance, cobalt-molybdenum oxide hydrates (CoMoO4·nH2O) with 3D hierarchical nanostructures have been shown to be effective precursors for HER catalysts. bohrium.com Upon calcination, these materials can form Co nanoparticles on a Co2Mo3O8 surface, creating active sites for the HER. bohrium.com Similarly, cobalt-molybdenum telluride (CoMoTe) has been identified as a promising trifunctional electrocatalyst for OER, HER, and the oxygen reduction reaction (ORR) in alkaline seawater. mdpi.com Cobalt molybdenum nitride (Co3Mo3N) has also demonstrated excellent multifunctional electrocatalytic activity for OER, ORR, and HER in alkaline solutions. researchgate.net
Mechanisms of Water Splitting and Intermediate Adsorption Energy Optimization
The efficiency of Co-Mo electrocatalysts in water splitting is closely linked to the optimization of the adsorption energies of reaction intermediates. aip.org For the HER, the binding energy of hydrogen atoms (H) to the catalyst surface is a key descriptor. According to the Sabatier principle, the interaction should be strong enough to facilitate the initial adsorption step but weak enough to allow for the subsequent combination and release of H2 gas. nih.gov In Co-Mo based catalysts, the synergistic effect between cobalt and molybdenum sites helps to achieve a near-optimal Gibbs free energy of hydrogen adsorption (ΔG_H). aip.org Theoretical calculations have shown that the introduction of a second metal can modulate the electronic structure, such as the d-band center, of the active sites, thereby tuning the adsorption energies of intermediates. aip.orgnih.gov
For the OER, the mechanism is more complex and involves several proton-coupled electron transfer steps with intermediates such as *OH, *O, and *OOH. The performance of the catalyst is often limited by the formation of the O-O bond. The synergistic interaction in Co-Mo catalysts can facilitate the adsorption and transformation of these oxygen-containing intermediates. For example, in some cobalt-molybdenum oxides, the presence of both Co and Mo ions in the crystal structure can create electronically favorable sites for the adsorption of water molecules and the subsequent deprotonation steps. rsc.org
Electrocatalytic Performance Metrics (Overpotential, Current Density, Durability)
The performance of cobalt-molybdenum electrocatalysts is evaluated based on several key metrics, including overpotential, current density, and long-term durability. The overpotential is the extra potential required beyond the thermodynamic potential to drive the reaction at a certain rate, and a lower overpotential indicates a more efficient catalyst. Current density reflects the rate of the electrochemical reaction per unit area of the electrode.
Numerous studies have reported impressive performance for various Co-Mo based catalysts. For example, a c-Co/Co3Mo electrocatalyst achieved a current density of 10 mA cm⁻² for the HER at a very low overpotential of only 28 mV in an alkaline electrolyte. nih.gov Silver-decorated cobalt-molybdenum oxide (CMO-Ag) nanosheets have shown excellent pH-universal HER activity, with overpotentials of 55.5 mV, 63.2 mV, and 68.2 mV at 10 mA cm⁻² in alkaline, neutral, and acidic solutions, respectively. aip.org In terms of OER, cobalt nanoparticle-modified Co2Mo3O8 embedded in flower-like N-doped carbon microspheres exhibited an overpotential of 288 mV at 10 mA cm⁻². acs.org
Durability is another critical factor for practical applications. Many Co-Mo catalysts have demonstrated excellent stability. The c-Co/Co3Mo catalyst showed minimal increase in potential after more than 40 hours of continuous operation at 10 mA cm⁻². nih.gov The CMO-Ag catalyst retained 99.6% of its current density after 20 hours of stability testing. aip.org A Co/Co2Mo3O8@NC catalyst showed almost no attenuation after a 44,000-second test. acs.org
Table of Electrocatalytic Performance Data
| Catalyst | Reaction | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Durability | Source |
| c-Co/Co3Mo | HER | Alkaline | 28 | - | >40 h @ 10 mA cm⁻² | nih.gov |
| CMO-Ag | HER | Alkaline | 55.5 | 63.8 | 20 h, 99.6% retention | aip.org |
| CMO-Ag | HER | Neutral | 63.2 | - | 16 h, 91.4% retention | aip.org |
| CMO-Ag | HER | Acidic | 68.2 | 78.1 | - | aip.org |
| Co/Co2Mo3O8@NC | OER | - | 288 | - | 44,000 s, no attenuation | acs.org |
| α-CoMoO4 | OER | Alkaline | 430 | - | >6 h @ 10 mA cm⁻² | rsc.org |
| CoMoTe | OER | Alkaline Seawater | 385 @ 20 mA cm⁻² | - | 18 h, 89% retention | mdpi.com |
Computational and Theoretical Approaches to Cobalt Molybdenum Systems
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In catalysis, DFT is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction pathways. nih.gov By calculating the total energies of the system at various stages—reactants, intermediates, transition states, and products—a comprehensive picture of the reaction mechanism can be constructed.
For cobalt-molybdenum catalysts, DFT studies have been crucial in understanding reactions like ammonia (B1221849) synthesis and hydrodesulfurization (HDS). acs.orgrsc.org For instance, in the context of ammonia synthesis over cobalt-molybdenum nitride (Co₃Mo₃N) catalysts, DFT calculations have helped identify the most likely sites for nitrogen and hydrogen activation. acs.orggre.ac.uk These calculations can model different surface terminations and the role of defects, such as nitrogen vacancies, in facilitating the catalytic cycle. acs.orgrsc.org It has been suggested that ammonia synthesis can proceed through mechanisms like the Mars-van Krevelen pathway, where lattice nitrogen participates in the reaction, a concept supported by DFT calculations and isotopic exchange studies. acs.orgacs.org
A key application of DFT in catalysis is the determination of activation energy barriers for individual elementary steps in a reaction. The activation barrier is the minimum energy required for a reaction to occur, and its magnitude is critical in determining the reaction rate. The Nudged Elastic Band (NEB) method is a common technique used in conjunction with DFT to find the minimum energy path and the corresponding transition state between a reactant and a product. guildhe.ac.uk
Table 1: Activation Energy Barriers in Co-Mo Catalytic Systems
| Catalytic System | Reaction Step/Pathway | Activation Energy (kJ/mol) | Computational Method |
|---|---|---|---|
| CoMoS/Al₂O₃ | Hydrodesulfurization (DDS Pathway) | 100 | DFT |
| CoMoS/Al₂O₃ | Hydrodesulfurization (HYD Pathway) | 161 | DFT |
| Co₃Mo₃N | N₂ Dissociation (Rate-Determining Step) | High Barrier (Specific value varies with surface) | DFT |
| θ-Mn₆N₅-(111) | Ammonia Synthesis (Eley-Rideal) | High barriers for hydrogenation steps compared to Co₃Mo₃N | DFT |
The interaction between reactant molecules and the catalyst surface is the initial and crucial step in any heterogeneous catalytic process. DFT is widely used to calculate the adsorption energy, which is the energy released when a molecule binds to a surface. gre.ac.uk This value indicates the strength of the interaction and helps identify the most stable adsorption sites and configurations (e.g., top, bridge, hollow sites). nih.gov
For Co-Mo systems, adsorption energy calculations have provided fundamental insights. In studies of Co₃Mo₃N, DFT has been used to determine the adsorption energies of H₂ and N₂ on various surface sites. acs.orgresearchgate.net H₂ was found to adsorb molecularly on the Mo₃N framework and dissociatively on cobalt clusters or Mo₃ clusters exposed by nitrogen vacancies. acs.orggre.ac.uk The strongest adsorption energy for H₂ was found on cobalt nanoclusters, with values around -127 kJ/mol. gre.ac.uk Nitrogen can adsorb in several configurations, including side-on and end-on, with its activation being most effective at defect sites. gre.ac.uk The adsorption energy is calculated as the difference between the total energy of the surface-adsorbate complex and the sum of the energies of the isolated surface and molecule. acs.orggre.ac.uk These calculations are essential for understanding surface coverage and the initial activation of reactants. tue.nl
Table 2: Adsorption Energies of Reactants and Intermediates on Co-Mo Surfaces
| Catalyst Surface | Adsorbate | Adsorption Site | Adsorption Energy (kJ/mol) |
|---|---|---|---|
| Co₃Mo₃N-(111) | H₂ | Mo atom at N-vacancy (side-on) | -67 |
| Co₃Mo₃N-(111) | H₂ | Co₈ nanocluster (corner atom) | -127 |
| CoP (010)-Co and (101)-Co | SO₂ | Cobalt-terminated facets | -2.9 eV (approx. -280 kJ/mol) |
| CoP | SO₂ | Phosphorous-terminated facets | -0.3 eV (approx. -29 kJ/mol) |
Molecular Dynamics Simulations for Dynamic Behavior of Active Sites
While DFT calculations are excellent for determining the energetics of static structures, catalytic processes are inherently dynamic. Molecular Dynamics (MD) simulations bridge this gap by modeling the atomic motions of a system over time. By solving Newton's equations of motion for a collection of atoms, MD can simulate the dynamic behavior of catalyst active sites, the diffusion of molecules on the surface, and the influence of temperature and solvent on the catalytic process.
In the context of cobalt-molybdenum catalysts, MD simulations, particularly those based on forces derived from DFT (ab initio MD), can provide a realistic picture of the catalyst/reactant interface. nih.gov These simulations can reveal how the active sites on a Co-Mo catalyst fluctuate and restructure under reaction conditions. For example, MD can be used to study the mobility of promoter atoms, the flexibility of the support material, and the dynamic interactions of reactants with the catalyst surface, which are aspects that are difficult to capture with static models. This approach allows for the exploration of complex phenomena such as the fast motion of protons at a catalyst/water interface or the conformational changes in the catalyst structure during a reaction. nih.gov
Electronic Structure Modeling for Catalyst Design
The catalytic activity of a material is fundamentally determined by its electronic structure. Electronic structure modeling, often performed using DFT, provides detailed information about the distribution of electrons in a catalyst, including the density of states (DOS), band structure, and charge distribution. nih.gov This understanding is critical for rational catalyst design, as it allows researchers to predict how modifications to the catalyst's composition or structure will affect its performance. researchgate.net
For cobalt-molybdenum systems, electronic structure modeling has been used to explain the synergistic effects between the two metals. For example, doping molybdenum disulfide (MoS₂) with single cobalt atoms has been shown to modify the electronic band structure, delay electron-hole recombination, and create sulfur vacancies that act as active sites. nih.gov DFT calculations revealed that cobalt doping can lower the energy barriers for critical catalytic steps. nih.gov Similarly, in cobalt-doped molybdenum carbide (Mo₂CTₓ), DFT calculations attributed the enhanced hydrogen evolution reaction (HER) activity to the favorable binding of hydrogen on the surface, which is strongly influenced by the substitution of molybdenum by cobalt in the lattice. acs.orgnih.gov By promoting charge transfer between cobalt and molybdenum, the electronic properties of the active sites can be finely tuned to optimize catalytic activity. nih.govresearchgate.net
Table 3: Effect of Electronic Structure Modification on Catalytic Performance
| Catalyst System | Modification | Effect on Electronic Structure | Impact on Catalytic Performance |
|---|---|---|---|
| SA-Co@MoS₂ | Single-atom Co doping | Increases electronic density, narrows band gap, creates sulfur vacancies. nih.gov | Enhances piezoelectric and enzymatic catalytic activities. nih.gov |
| Mo₂CTₓ:Co | Substitution of Mo by Co | Favorable binding of hydrogen on the oxygen-terminated surface. acs.orgnih.gov | Substantially improved hydrogen evolution reaction (HER) activity. acs.orgnih.gov |
| Mo-doped Co(OH)₂ | Mo doping | Promotes charge transfer from Co to Mo, reducing the electron cloud density of Co ions. nih.govresearchgate.net | Improved oxygen evolution reaction (OER) activity. nih.govresearchgate.net |
Microkinetic Modeling of Complex Catalytic Processes
This approach moves beyond identifying a single rate-determining step and considers the entire reaction network. psu.edu For cobalt-based catalysts, microkinetic models have been developed for complex processes like Fischer-Tropsch synthesis. tue.nlresearchgate.net These models often use kinetic parameters (activation energies and pre-exponential factors) obtained from DFT calculations. researchgate.net While direct application of DFT data can sometimes lead to discrepancies with experimental results, the model provides a framework for understanding the roles of different active sites (e.g., terrace vs. step-edge sites) and the influence of surface coverage effects. tue.nlresearchgate.net For Co-Mo systems, microkinetic modeling can integrate the calculated adsorption energies and activation barriers to simulate complex processes like HDS, helping to predict how changes in feed composition or temperature will affect desulfurization selectivity. rsc.org This makes it a powerful tool for catalyst design and process optimization. nih.gov
Stability, Deactivation, and Regeneration Studies of Cobalt Molybdenum Catalysts
Thermal Stability and Phase Transformation Under Reaction Conditions
Cobalt-molybdenum catalysts exhibit complex thermal behavior and can undergo several phase transformations under reaction conditions, significantly impacting their catalytic activity. The stability of these catalysts is crucial for their industrial application, particularly in processes like ammonia (B1221849) synthesis.
During ammonia synthesis, cobalt-molybdenum carbide (Co₃Mo₃C) can undergo nitridation. acs.org Although Co₃Mo₃C is initially inactive at 400 °C, a temperature at which cobalt-molybdenum nitride (Co₃Mo₃N) is highly active, it demonstrates comparable activity to Co₃Mo₃N at 500 °C after an induction period. acs.org This induction period is characterized by the nitridation of the Co₃Mo₃C lattice, which progressively transforms its composition towards Co₃Mo₃N. acs.org This transformation highlights that the presence of nitrogen in the lattice is associated with the catalytic activity for ammonia synthesis in these ternary systems. acs.org
Cobalt-molybdenum nitrides can exist in different phases, and their interconversion is influenced by the reaction environment. For instance, Co₃Mo₃N, which is active for ammonia synthesis, can be reduced to a nitrogen-deficient Co₆Mo₆N phase under a hydrogen atmosphere. acs.orgd-nb.infoucl.ac.uk This transformation is reversible, as the original Co₃Mo₃N phase can be regenerated by treating the Co₆Mo₆N phase with N₂. acs.org This reversible transformation suggests a potential for a looping process for ammonia synthesis. ucl.ac.uk
Another important phase transformation involves the conversion of Co₂Mo₃N to Co₃Mo₃N. The Co₂Mo₃N phase is more stable under hydrogen than Co₃Mo₃N and has been observed to remain stable up to 800 °C. researchgate.net However, the conversion of Co₂Mo₃N to the more active Co₃Mo₃N phase can occur, and this transformation has been linked to catalyst deactivation through the collapse of the porous structure. researchgate.net The stability of these phases is a key factor in the long-term performance of the catalyst. A mixture of Co₂Mo₃N and Co₃Mo₃N phases has been shown to be stable under ammonia synthesis conditions at high temperatures (700 °C). d-nb.info
Table 1: Phase Transformations of Cobalt-Molybdenum Catalysts
| Initial Phase | Transforming Conditions | Resulting Phase | Reference |
|---|---|---|---|
| Co₃Mo₃C | Ammonia Synthesis (500 °C, H₂/N₂) | Co₃Mo₃N | acs.org |
| Co₃Mo₃N | Hydrogen Atmosphere | Co₆Mo₆N | acs.orgd-nb.infoucl.ac.uk |
| Co₆Mo₆N | Nitrogen Atmosphere | Co₃Mo₃N | acs.org |
| Co₂Mo₃N | Thermal Treatment | Co₃Mo₃N | researchgate.net |
Deactivation Mechanisms (e.g., Porous Structure Collapse, Surface Poisoning, Oxidation)
The deactivation of cobalt-molybdenum catalysts can occur through several mechanisms, leading to a loss of catalytic activity over time.
Porous Structure Collapse: A significant cause of deactivation, particularly in potassium-promoted cobalt-molybdenum nitride catalysts, is the collapse of the porous structure. researchgate.net This has been attributed to the conversion of the Co₂Mo₃N phase to the Co₃Mo₃N phase, which results in a loss of surface area and, consequently, a decrease in activity. researchgate.net
Surface Poisoning: The surface of the catalyst can be poisoned by various substances. For example, in hydrodesulfurization processes, phosphorus can act as a severe poison for carbon-supported molybdenum sulfide (B99878) catalysts, drastically reducing their activity even at low concentrations. tue.nl In other reactions, such as olefin disproportionation, nitric oxide and carbon monoxide can act as poisons for molybdenum-based catalysts. rsc.org Sulfur has been shown to have a dual role, acting as both a poison and a promoter in some hydrogenation reactions. acs.org
Oxidation: Exposure to air or oxygen can lead to the oxidation of the active catalyst phases. For instance, in cobalt-based catalysts, exposure to air can increase the relative amounts of Co₉S₈ and Co(II) oxide phases at the surface, while decreasing the desired CoMoS phase. azom.com Similarly, molybdenum can become more oxidized, with an increase in Mo(VI) and Mo(IV) oxides. azom.com This oxidation alters the chemical state of the catalyst and can negatively impact its performance. azom.com
Regeneration Strategies for Catalyst Performance Restoration
Several strategies can be employed to regenerate deactivated cobalt-molybdenum catalysts and restore their performance.
One common method involves a controlled burnout of the catalyst with a steam-air mixture to remove coke and other deposits. google.com Following this, the catalyst is typically cooled and then reduced with hydrogen, often containing a small amount of H₂S (sour hydrogen), to restore the active sulfide phase. google.com The temperature and duration of these steps are critical to avoid excessive loss of activity. google.com
For cobalt-molybdenum nitride catalysts, the regeneration of the active Co₃Mo₃N phase from the deactivated Co₆Mo₆N phase can be achieved by treatment with nitrogen gas. acs.orgresearchgate.netacs.org Isotopic exchange experiments have confirmed that the lattice nitrogen in Co₃Mo₃N is exchangeable, which is a key aspect of its catalytic and regenerative properties. acs.org
In some cases, simply treating the catalyst with the reactant gas at elevated temperatures can lead to an increase in activity, even if the surface area decreases. researchgate.net This suggests that the reactant gas treatment can help in achieving the complete formation of the desired active phase. researchgate.net
Long-Term Durability and Cycling Stability Assessments
The long-term durability and cycling stability of cobalt-molybdenum catalysts are critical for their industrial viability. Studies have shown that these catalysts can exhibit stable performance over extended periods under specific operating conditions.
For example, a Co₃Mo₃C catalyst used for ammonia synthesis showed no signs of deactivation during 45 hours of reaction at 500 °C. acs.org Similarly, a mixture of Co₂Mo₃N and Co₃Mo₃N phases was found to be stable in a long-term test under a nitrogen/hydrogen atmosphere at 700 °C. d-nb.info
Cycling stability has been demonstrated in the reversible transformation between Co₃Mo₃N and Co₆Mo₆N. solarpaces.org This looping process, where the catalyst is alternately exposed to hydrogen and nitrogen, has shown nearly 100% theoretical reversible lattice nitrogen conversion without loss over multiple cycles in ammonia synthesis experiments. solarpaces.org In other applications, such as the hydrogenolysis of polyesters, a CoMo@NC bimetallic catalyst demonstrated stable activity for at least six reuse cycles. rsc.org
However, thermal stability tests at high temperatures (e.g., 650 °C) can lead to a loss of activity, often due to the collapse of the porous structure. researchgate.net The addition of promoters like potassium can enhance activity but may also affect long-term stability. mdpi.com
Strategic Modification and Promotion Techniques for Enhanced Performance
Alkali Metal Promotion (e.g., Cesium, Potassium) in Ammonia (B1221849) Synthesis
The addition of alkali metals as promoters is a key strategy to enhance the activity of cobalt-molybdenum nitride catalysts in ammonia synthesis. researchgate.netresearchgate.netproquest.com Theoretical studies have identified cobalt molybdenum nitride as a highly promising catalyst for this process. proquest.com Experimental work has demonstrated that promotion with alkali metals like cesium and potassium can significantly increase the catalytic activity, making them more effective than industrial iron-based catalysts. researchgate.netresearchgate.net Cesium has been found to be a more effective promoter than potassium, which suggests that the promotion mechanism involves electronic effects. researchgate.netresearchgate.net
While alkali metal promotion enhances catalytic activity, it can have a detrimental effect on the porous structure and thermal stability of cobalt-molybdenum nitride catalysts. researchgate.net The addition of potassium, for instance, has been linked to a collapse of the porous structure, particularly in catalysts with higher potassium concentrations. mdpi.com This structural collapse is associated with the conversion of the Co₂Mo₃N phase to the Co₃Mo₃N phase, leading to a decrease in surface area and, consequently, a loss of activity. mdpi.com Thermal stability tests have shown that potassium-promoted catalysts can lose a significant portion of their activity due to this phase transformation and the resulting collapse of the porous structure. mdpi.com In contrast, unpromoted cobalt-molybdenum nitride catalysts exhibit better thermal stability. mdpi.com
Table 1: Effect of Potassium Promotion on Cobalt-Molybdenum Nitride Catalysts
| Property | Observation | Reference |
|---|---|---|
| Catalytic Activity | Increased by approximately 50% with optimal potassium concentration compared to non-promoted catalysts. | mdpi.com |
| Thermal Stability | Deactivation and loss of activity by an average of 30% after heating at 650 °C. | mdpi.com |
| Porous Structure | Collapse of the porous structure, particularly with higher potassium concentrations. | mdpi.com |
| Phase Composition | Potassium promotes the conversion of the Co₂Mo₃N phase to the Co₃Mo₃N phase. | mdpi.commdpi.com |
Non-Metallic Doping (e.g., Sulfur, Nitrogen) for Electronic and Structural Modulation
Doping with non-metallic elements like sulfur and nitrogen is an effective strategy to optimize the catalytic performance of cobalt-molybdenum compounds. This approach can modulate the electronic structure, enhance conductivity, and create additional active sites. rsc.orgrsc.org
Sulfur doping, for example, can improve the electrochemical performance of cobalt molybdenum oxide by replacing oxygen atoms, which enhances intrinsic conductivity and introduces oxygen vacancies that serve as catalytically active sites. rsc.orgrsc.org A one-step hydrothermal process has been used to synthesize sulfur-doped cobalt molybdenum oxide with a unique hydrangea-like structure, which provides a large number of active sites and facilitates efficient mass transfer. rsc.org
Similarly, nitrogen doping has been shown to enhance the electronic conductivity and the adsorption strength of hydroxyl groups in cobalt-based catalysts, leading to improved reaction kinetics. rsc.orgrsc.org
Noble Metal Decoration for Enhanced Conductivity and Active Site Optimization (e.g., Silver)
Decorating cobalt-molybdenum materials with noble metals can enhance their catalytic activity by improving electrical conductivity and creating new active sites. Silver nanoparticles, for instance, have been shown to improve the performance of catalysts in the oxygen evolution reaction (OER). researchgate.netacs.org The introduction of silver can accelerate electron and mass transfer, provide a larger number of new active sites, and optimize the activity of the original sites. researchgate.net The synergistic effect between silver nanoparticles and the host material can lead to enhanced catalytic performance and stability. researchgate.net
Support Materials and Interlayer Modifications (e.g., Alumina (B75360), Black Phosphorus with MoO₃)
The choice of support material is crucial for the performance of cobalt-molybdenum catalysts. Alumina (Al₂O₃) is a common support material that provides a high surface area, which increases reaction rates and improves catalyst efficiency. candcs.deamericanelements.com Cobalt-molybdenum catalysts supported on alumina are widely used in hydrodesulfurization processes. candcs.de
Interlayer modifications can also be employed to enhance the electronic properties of cobalt-molybdenum systems. For instance, a molybdenum trioxide (MoO₃) buffer layer has been investigated for its effect on the electronic structure between cobalt and black phosphorus. mdpi.comresearchgate.netdntb.gov.ua This interlayer can prevent the destruction of the black phosphorus lattice during cobalt deposition and lead to a noticeable interfacial charge transfer. mdpi.comresearchgate.netdntb.gov.ua
Core-Shell and Heterostructure Engineering for Synergistic Effects
Creating core-shell structures and heterostructures is an advanced strategy to leverage synergistic effects between different components, leading to enhanced catalytic performance.
A core-shell design, such as cobalt sulfide (B99878) (CoS₂) as the core and molybdenum disulfide (MoS₂) as the shell, can prevent the agglomeration of the shell material, expose more active sites, and facilitate electrolyte ion diffusion. nih.gov The formation of a heterostructure at the interface between the core and shell materials can adjust the surface chemistry and improve catalytic activity. nih.gov
Future Research Directions and Emerging Trends in Cobalt Molybdenum Chemical Compound Research
Development of Novel Synthesis Approaches for Precise Structure Control
The future of Cobalt-Molybdenum (Co-Mo) catalyst development hinges on the ability to create materials with precisely controlled structures at the nanoscale. Researchers are moving beyond traditional methods to explore innovative synthesis strategies that allow for the exact placement of atoms and the engineering of specific active sites. These advanced techniques are critical for enhancing the catalytic activity, selectivity, and stability of Co-Mo materials.
One promising direction is the use of sacrificial templates, such as metal-organic frameworks (MOFs), to guide the formation of complex architectures. For instance, a three-step method using a cobalt-based zeolitic imidazolate framework (ZIF-67) as a template has been used to produce cobalt molybdenum nitride supported on nitrogen-doped carbon nanosheets. csic.es This approach creates a porous nanostructure that enhances reaction kinetics and stability. csic.es
Hydrothermal synthesis is another key area of development. This method has been used to grow three-dimensional, hierarchical nanostructures of cobalt molybdenum oxide hydrate (B1144303) directly onto substrates like nickel foam. researchgate.net Subsequent calcination under a reductive atmosphere can then transform these precursors into highly active catalysts. researchgate.net Researchers have also employed hydrothermal and nitridation processes to construct self-supported nanowire arrays of molybdenum-doped cobalt nitride, demonstrating fine control over the material's morphology and composition. nih.gov The goal of these methods is to create a high population of active sites per unit volume, which is a key feature of advanced, unsupported catalysts. nih.gov
Key Synthesis Strategies and Their Advantages:
| Synthesis Method | Description | Key Advantages | Resulting Material Example |
| MOF-Templating | Utilizes metal-organic frameworks as sacrificial templates to create a desired nanostructure. | High surface area, controlled porosity, uniform particle distribution. | Cobalt Molybdenum Nitride on N-doped carbon nanosheets. csic.es |
| Hydrothermal Synthesis | Involves chemical reactions in aqueous solutions at elevated temperature and pressure. | Facile growth of hierarchical nanostructures, good control over morphology. | Cobalt Molybdenum Oxide Hydrate (CoMoO₄·nH₂O) on nickel foam. researchgate.net |
| Nitridation Process | A thermal treatment process in a nitrogen-containing atmosphere (e.g., ammonia) to form nitrides. | Creation of highly active nitride phases, potential for self-supported arrays. nih.gov | Molybdenum-doped Cobalt Nitride (Co₃N) nanowires. nih.gov |
| Flower-like Microspheres | Self-assembly of nanosheets or flakes into complex, flower-like microstructures. | High surface area, improved conductivity when combined with carbon, enhanced electrolyte penetration. acs.org | Cobalt nanoparticle-modified Co₂Mo₃O₈ embedded in N-doped carbon. acs.org |
These novel approaches are paving the way for catalysts with tailored properties, moving away from less-defined materials toward structures engineered for specific catalytic tasks.
In Situ and Operando Spectroscopic Characterization for Real-Time Mechanism Elucidation
To truly understand and improve Cobalt-Molybdenum catalysts, researchers are increasingly turning to in situ and operando spectroscopy. These powerful techniques allow scientists to observe the catalyst in action, under realistic reaction conditions, providing a real-time window into the complex chemical transformations that occur on the catalyst's surface. youtube.com This is a significant leap from traditional methods that only analyze materials before or after a reaction.
The primary challenge in catalysis is understanding the fast, transient changes and complex reaction pathways. youtube.com In situ and operando methods help to identify the true active sites, distinguish between active species and spectator species, and probe the intrinsic kinetics of a reaction. youtube.com By combining techniques like infrared or Raman spectroscopy with electrochemical methods, researchers can gain unique mechanistic insights. youtube.com For example, in situ Raman spectroscopy has been used to understand phase changes in cobalt-based catalysts during electrochemical reactions, revealing that the oxidation pathway itself, not just the final material, can determine the catalyst's effectiveness. youtube.com
Key Spectroscopic Techniques and Their Insights:
| Technique | Information Gained | Relevance to Co-Mo Catalysts |
| In Situ Infrared (IR) Spectroscopy | Identifies surface species and reaction intermediates by detecting their characteristic vibrational frequencies. youtube.com | Can track the formation and consumption of molecules on the Co-Mo surface during reactions like hydrodesulfurization or hydrogenation. |
| In Situ Raman Spectroscopy | Provides information on the structure and phase of the catalyst material, particularly useful for metal oxides and sulfides. youtube.com | Can detect structural changes in Co-Mo oxides or sulfides under operating conditions, helping to understand deactivation or activation mechanisms. |
| X-ray Absorption Spectroscopy (XAS) | Probes the local atomic and electronic structure of the cobalt and molybdenum atoms. | Determines the oxidation states and coordination environment of Co and Mo, revealing how they change during the catalytic cycle. |
| Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS) | Analyzes the elemental composition and chemical states of the catalyst's uppermost surface layers under reaction pressures. | Provides direct evidence of the surface composition and electronic state of the active Co-Mo-S or oxide phase during catalysis. |
The application of these state-of-the-art characterization tools is crucial for moving beyond a "black box" understanding of catalysis. youtube.com By correlating the observed surface species and structural changes with catalytic performance, scientists can develop a more complete picture of how Cobalt-Molybdenum catalysts function, leading to more rational and effective catalyst design. The scientific community has recognized the importance of this area, with major journals calling for special issues focused on these advanced characterization techniques for energy materials. acs.org
Rational Design of Multi-functional Cobalt-Molybdenum Catalysts
The future of catalyst development lies in rational design, a process where catalysts are intelligently engineered from the ground up to perform specific, often multiple, functions. For Cobalt-Molybdenum systems, this means moving beyond their traditional role in hydrotreating and designing them for a new generation of applications, such as clean energy production and environmental remediation. nih.govresearchgate.net
A key strategy in the rational design of Co-Mo catalysts is the use of computational modeling, particularly Density Functional Theory (DFT). DFT calculations allow researchers to predict how modifications, such as doping the catalyst with other elements, will affect its electronic structure and surface properties. nih.govresearchgate.net For example, DFT studies have shown that doping cobalt nitride (Co₃N) with molybdenum can effectively modulate the surface adsorption energies of water and hydrogen intermediates, leading to significantly improved performance in the hydrogen evolution reaction (HER) for water splitting. nih.govresearchgate.net
The design of multi-functional catalysts also involves creating complex, hierarchical structures. The goal is to optimize not just the intrinsic activity of the catalyst, but also the number of available active sites and the material's electrical conductivity. researchgate.net One approach involves embedding cobalt-molybdenum bimetal oxides (like Co₂Mo₃O₈) within a conductive, flower-like N-doped carbon matrix. acs.org This composite structure improves conductivity and enhances electrolyte penetration, while the presence of distinct cobalt nanoparticles provides additional active sites, making the material an efficient and durable electrocatalyst for the oxygen evolution reaction (OER). acs.org
Examples of Rationally Designed Co-Mo Catalysts:
| Catalyst System | Design Strategy | Target Application | Key Performance Metric |
| Mo-doped Co₃N Nanowires | Doping with molybdenum to tune electronic structure and adsorption energies. nih.gov | Hydrogen Evolution Reaction (HER) | Low overpotential of 97 mV at 50 mA cm⁻². nih.gov |
| Co/Co₂Mo₃O₈@NC | Embedding Co₂Mo₃O₈ in flower-like N-doped carbon (NC) with Co nanoparticles. acs.org | Oxygen Evolution Reaction (OER) | Overpotential of 288 mV at 10 mA cm⁻² and long-term durability. acs.org |
| Co₃N-Mo₀.₂@FeOOH/NF | Modifying Mo-doped Co₃N with FeOOH to create dual catalytic centers. nih.gov | Overall Water Splitting | Achieves a current density of 50 mA cm⁻² at a small voltage of 1.48 V. nih.gov |
This rational design approach, which combines theoretical calculations with advanced synthesis, is essential for creating the next generation of high-performance, multi-functional Cobalt-Molybdenum catalysts for a sustainable future.
Integration of Machine Learning and AI in Catalyst Discovery and Optimization
One powerful application of ML is in high-throughput screening. Researchers can create large computational databases of potential catalyst structures and use them to train deep learning models. For example, a database of 20,000 structures for the binding energies of oxygen to doped molybdenum carbide was used to train a model that can now perform calculations in milliseconds that would have previously taken months. eurekalert.org This allows for the rapid screening of thousands of potential candidates to find the most promising ones for synthesis and testing. eurekalert.org
ML is also being used in a "reverse synthesis" strategy. By analyzing data from existing studies, ML models can predict the optimal catalyst composition and synthesis conditions needed to achieve a desired outcome. nih.gov In one study focused on cobalt-based oxide catalysts for degrading antibiotics, an ML model achieved over 90% accuracy in its predictions, which were then validated by experiments. nih.gov This approach significantly enhances the efficiency of catalyst design. nih.gov
The general workflow for ML-driven catalyst discovery often involves:
Data Collection: Gathering a small initial dataset from experiments or high-throughput computations. rsc.org
Model Training: Using algorithms like Gaussian Process Regression, Gradient Boosting, or Neural Networks to train a model on the initial data. rsc.org
Prediction & Optimization: Employing techniques like Bayesian Optimization to have the model predict the most promising new catalyst compositions to test. rsc.org
Validation: Synthesizing the predicted catalyst and feeding the experimental results back into the model to continuously improve its accuracy. rsc.org
Exploration of New Applications for Cobalt-Molybdenum (3/1) Derived Materials
While Cobalt-Molybdenum catalysts are well-established in hydrodesulfurization, ongoing research is revealing their potential in a wide array of emerging applications, particularly in the fields of sustainable energy and environmental remediation. Scientists are modifying the structure and composition of Co-Mo materials to create catalysts tailored for new and demanding chemical transformations.
A major area of exploration is in water splitting for green hydrogen production. Co-Mo derived materials have shown excellent performance as electrocatalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). researchgate.netacs.org For example, cobalt molybdenum nitride-based nanosheets have been used as a bifunctional catalyst for splitting natural seawater, a critical step towards large-scale, sustainable hydrogen fuel generation. csic.es Similarly, rationally designed molybdenum-doped cobalt nitride nanowires and cobalt molybdenum oxides have demonstrated high activity and stability for both HER and OER. researchgate.netnih.gov
Another key application is in biomass conversion , where Co-Mo catalysts can help transform renewable organic matter into biofuels and valuable chemicals. eurekalert.org This provides a sustainable alternative to fossil fuels. eurekalert.org Research is also focused on using Co-Mo materials for other important catalytic processes, including:
Fischer-Tropsch Synthesis: Converting synthesis gas (H₂/CO) into liquid hydrocarbons, with Co-Mo catalysts showing higher activity than molybdenum carbide alone. capes.gov.br
C-S Bond Formation: Nanolayered cobalt-molybdenum sulfides have been shown to effectively catalyze the creation of thioethers from alcohols and thiols. nih.gov
Oxygen Reduction Reaction (ORR): Cobalt molybdenum oxynitrides have been investigated for their catalytic activity in the ORR, a key reaction in fuel cells. nih.gov
Environmental Catalysis: Co-Mo based materials are being explored for photocatalytic degradation of pollutants like industrial dyes and for the breakdown of antibiotics in wastewater. nih.govresearchgate.net
Furthermore, the unique electrochemical properties of these materials are being harnessed in energy storage devices , such as graphene-based supercapacitors, where cobalt molybdate (B1676688) has shown high specific capacitance and excellent cycling stability. researchgate.net
Table of Emerging Applications for Co-Mo Derived Materials:
| Application Area | Specific Reaction/Use | Co-Mo Material Type |
| Green Hydrogen Production | Hydrogen Evolution Reaction (HER), Oxygen Evolution Reaction (OER), Overall Water Splitting. csic.esnih.gov | Nitrides, Oxides, Oxynitrides. csic.esnih.govnih.gov |
| Biofuel & Chemical Production | Biomass Conversion, Fischer-Tropsch Synthesis. eurekalert.orgcapes.gov.br | Carbides, Sulfides. eurekalert.orgcapes.gov.br |
| Fine Chemical Synthesis | C-S Bond Formation (Thioether production). nih.gov | Sulfides. nih.gov |
| Environmental Remediation | Photocatalytic Dye Degradation, Antibiotic Degradation. nih.govresearchgate.net | Oxides. nih.govresearchgate.net |
| Energy Storage | Supercapacitor Electrodes. researchgate.net | Oxides. researchgate.net |
This diversification of applications highlights the versatility of the Cobalt-Molybdenum system and points to a future where these catalysts play a crucial role in a broader range of sustainable technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
